molecular formula C9H13NO B130177 2-Amino-1-(4-methylphenyl)ethanol CAS No. 53360-85-3

2-Amino-1-(4-methylphenyl)ethanol

Cat. No.: B130177
CAS No.: 53360-85-3
M. Wt: 151.21 g/mol
InChI Key: JHBXVBYRGVHEAH-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylphenyl)ethanol, also known as 2-Amino-1-(4-methylphenyl)ethanol, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-1-(4-methylphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-1-(4-methylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-methylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBXVBYRGVHEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393261, DTXSID90903137
Record name 2-amino-1-(4-methylphenyl)ethanol
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Record name NoName_3734
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53360-85-3
Record name α-(Aminomethyl)-4-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53360-85-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-1-(4-methylphenyl)ethanol
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Record name 2-amino-1-(4-methylphenyl)ethan-1-ol
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Foundational & Exploratory

In-Depth Technical Guide: (S)-2-Amino-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Core Component for Chiral Synthesis in Drug Development

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of (S)-2-Amino-1-(p-tolyl)ethanol. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical attributes of this chiral amino alcohol, highlighting its significance as a versatile building block in asymmetric synthesis. The insights and protocols herein are designed to support the effective application of this compound in the synthesis of chiral ligands, auxiliaries, and active pharmaceutical ingredients (APIs).

Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of (S)-2-Amino-1-(p-tolyl)ethanol is essential for its successful integration into synthetic and formulation workflows. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 56613-80-0[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 69-72 °C[1]
Boiling Point 263.3±23.0 °C at 760 mmHg (Predicted)
Solubility Soluble in methanol and chloroform.[1]
Specific Optical Rotation ([α]D) -35 to -39° (c=1, CHCl₃)[1]

Expert Insight: The specific optical rotation is a critical quality attribute for (S)-2-Amino-1-(p-tolyl)ethanol, as it directly confirms the enantiomeric purity. The negative sign (levorotatory) is indicative of the (S)-configuration at the stereocenter. Any deviation from the established range can signal racemization or the presence of the (R)-enantiomer, which may have profoundly different biological activity and could compromise the stereochemical integrity of a drug candidate.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical testing is paramount to verify the identity, purity, and stereochemistry of (S)-2-Amino-1-(p-tolyl)ethanol. The following sections detail essential analytical methodologies.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation.

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.23 (d, J=8.0 Hz, 2H, Ar-H), 7.14 (d, J=8.0 Hz, 2H, Ar-H), 4.59 (dd, J=7.8, 4.3 Hz, 1H, CH-OH), 2.97 (dd, J=12.7, 4.3 Hz, 1H, CH₂-NH₂), 2.76 (dd, J=12.7, 7.8 Hz, 1H, CH₂-NH₂), 2.33 (s, 3H, Ar-CH₃), 1.85 (br s, 3H, NH₂ and OH).

  • ¹³C NMR (CDCl₃, 101 MHz) δ: 140.2, 137.0, 129.2 (2C), 126.0 (2C), 74.8 (CH-OH), 48.1 (CH₂-NH₂), 21.2 (Ar-CH₃).

Chromatographic Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is indispensable for determining the enantiomeric excess (% ee) of (S)-2-Amino-1-(p-tolyl)ethanol.

Self-Validating Protocol for Enantiomeric Purity by Chiral HPLC:

  • System Preparation: Equilibrate a chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H) with the mobile phase.

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Utilize a UV detector set to a wavelength where the analyte exhibits strong absorbance, typically around 220 nm.

  • Sample Preparation: Accurately prepare a solution of (S)-2-Amino-1-(p-tolyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Racemic Standard Analysis (Trustworthiness Check): Inject a solution of the racemic mixture of 2-amino-1-(p-tolyl)ethanol to determine the retention times of both the (S) and (R) enantiomers and to confirm baseline separation.

  • Sample Analysis: Inject the (S)-enantiomer sample.

  • Data Analysis: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers from the sample chromatogram: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

graphdot cluster_prep Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Interpretation Sample Sample Dissolution (in Mobile Phase) Injector Injector Sample->Injector Standard Racemic Standard (for Validation) Standard->Injector Column Column Injector->Column Mobile Phase (Hexane/IPA/DEA) Detector Detector Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Area Calculation Purity_Calculation Purity_Calculation Peak_Integration->Purity_Calculation Enantiomeric Excess (% ee)

Caption: Workflow for Chiral HPLC Analysis.

Application in Asymmetric Synthesis

The bifunctional nature of (S)-2-Amino-1-(p-tolyl)ethanol, possessing both a nucleophilic amino group and a hydroxyl group on a chiral scaffold, makes it a highly effective chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereocontrol.

Mechanism of Action as a Chiral Auxiliary:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.

  • Stereodirection: The steric and electronic properties of the auxiliary create a chiral environment, forcing an incoming reagent to attack one face of the substrate preferentially.

  • Diastereoselective Transformation: The reaction proceeds to form a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused.

cluster_process Asymmetric Synthesis via Chiral Auxiliary Prochiral Prochiral Substrate Attached Substrate-Auxiliary Adduct (Chiral Environment) Prochiral->Attached Attachment Auxiliary (S)-2-Amino-1-(p-tolyl)ethanol Auxiliary->Attached Reaction Diastereoselective Reaction (+ Reagent) Attached->Reaction Product_Attached Diastereomerically Enriched Product Reaction->Product_Attached Cleavage Auxiliary Cleavage Product_Attached->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Role of (S)-2-Amino-1-(p-tolyl)ethanol as a chiral auxiliary.

Safety, Handling, and Storage

As a fine chemical, proper handling and storage of (S)-2-Amino-1-(p-tolyl)ethanol are crucial to ensure laboratory safety and maintain the integrity of the compound.

  • Hazard Identification: This compound is classified as an irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Authoritative Grounding: It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this material.

References

Sources

Technical Guide: 2-Amino-1-(4-methylphenyl)ethanol Derivatives and Analogs

[1][2]

Executive Summary

2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3), also known as p-methylphenylethanolamine, represents a critical scaffold in the study of sympathomimetic agents and beta-amino alcohol chiral building blocks.[1] Structurally analogous to the neurotransmitter octopamine and the drug norfenefrine , this molecule replaces the canonical phenolic hydroxyl group with a lipophilic methyl moiety. This substitution dramatically alters the physicochemical profile—enhancing blood-brain barrier (BBB) permeability while modulating affinity for adrenergic (


1

This guide provides a comprehensive technical analysis of the synthesis, pharmacological structure-activity relationships (SAR), and analytical characterization of 2-amino-1-(4-methylphenyl)ethanol and its derivatives.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Significance

The core pharmacophore consists of a phenylethanolamine backbone with a para-methyl substitution.[1] The molecule possesses a single chiral center at the benzylic position (C1), giving rise to (R) and (S) enantiomers.[1]

  • Lipophilicity Switch: The 4-methyl group (

    
    , 
    
    
    ) contrasts with the 4-hydroxyl group of octopamine (
    
    
    ,
    
    
    ).[1] This shift renders the 4-methyl analog significantly more hydrophobic, facilitating passive diffusion across lipid bilayers.[1]
  • Chiral Fidelity: The biological activity of phenylethanolamines is stereospecific; typically, the (R)-enantiomer (eutomer) exhibits higher affinity for

    
    -adrenergic receptors, mimicking the configuration of natural epinephrine.
    
Key Properties Table[2]
PropertyDataRelevance
IUPAC Name 2-Amino-1-(4-methylphenyl)ethanolOfficial nomenclature
CAS Number 53360-85-3Regulatory ID
Molecular Formula

Stoichiometry
Molecular Weight 151.21 g/mol Small molecule fragment
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity (CNS penetrant)
pKa (Amine) ~9.5Protonated at physiological pH
H-Bond Donors 2 (-OH, -NH2)Receptor anchoring points

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-amino-1-(4-methylphenyl)ethanol typically proceeds via three primary retrosynthetic disconnections: the


-bromoketone routeepoxide ring-openingHenry reaction (nitroaldol)
Synthesis Logic Diagram (Graphviz)

SynthesisPathwayscluster_stereoStereocontrolTolualdehydep-Tolualdehyde(Starting Material)NitroaldolNitroaldol Adduct(2-nitro-1-(4-methylphenyl)ethanol)Tolualdehyde->NitroaldolNitromethaneBase (Henry Rxn)Bromoketone2-Bromo-1-(4-methylphenyl)ethanoneAminoketone2-Amino-1-(4-methylphenyl)ethanoneBromoketone->AminoketoneDelépine (Hexamethylenetetramine)or Gabriel SynthesisEpoxide2-(4-methylphenyl)oxiraneTarget2-Amino-1-(4-methylphenyl)ethanolEpoxide->TargetNH3 (aq)Ring OpeningNitroaldol->TargetReduction (H2/Pd-C or LAH)Aminoketone->TargetAsymmetric Hydrogenation(Ru-Noyori Catalyst)

Figure 1: Strategic synthetic pathways. The Aminoketone route allows for high enantioselectivity via asymmetric transfer hydrogenation.

Detailed Protocol: The -Bromoketone Route (Delépine Modification)

This method is preferred for laboratory-scale synthesis due to the availability of precursors and avoidance of high-pressure hydrogenation early in the sequence.

Step 1: Bromination

  • Dissolve 4-methylacetophenone (1.0 eq) in glacial acetic acid.

  • Add Bromine (

    
    , 1.0 eq) dropwise at 0-5°C to prevent polybromination.[1]
    
  • Stir for 2 hours at RT. Quench with ice water.

  • Extract with dichloromethane (DCM), wash with

    
    , and concentrate to yield 2-bromo-1-(4-methylphenyl)ethanone.[1]
    

Step 2: Amination (Delépine Reaction) [1]

  • Dissolve the

    
    -bromoketone (1.0 eq) in chloroform (
    
    
    ).
  • Add Hexamethylenetetramine (HMTA, 1.1 eq).[1]

  • Stir at reflux for 4 hours. The quaternary ammonium salt will precipitate.[1]

  • Filter the salt and hydrolyze in ethanolic HCl (conc.) at reflux for 2 hours.

  • Cool, filter off ammonium chloride, and concentrate the filtrate to obtain 2-amino-1-(4-methylphenyl)ethanone hydrochloride.[1]

Step 3: Enantioselective Reduction To obtain the active (R)-isomer:

  • Catalyst Preparation: Use

    
    .
    
  • Reaction: Dissolve the aminoketone HCl salt in a 5:2 mixture of Formic Acid/Triethylamine (TEAF).

  • Add catalyst (1 mol%). Stir at 28°C for 24 hours.[1]

  • Workup: Basify with NaOH (aq) to pH 10, extract with EtOAc.

  • Purification: Recrystallize from isopropanol/hexane.

Validation:

  • HPLC: Chiral column (e.g., Chiralcel OD-H), Hexane:IPA (90:10).[1]

  • NMR: Confirm loss of carbonyl signal (

    
     ppm) and appearance of benzylic carbinol proton (
    
    
    ppm).

Part 3: Pharmacology & Structure-Activity Relationships (SAR)[2]

Mechanism of Action

This molecule acts as a "false transmitter" precursor and a direct ligand.[1]

  • Octopaminergic Systems: In invertebrates, it acts as a potent octopamine receptor agonist.[1]

  • Mammalian Adrenergic Systems: It binds to

    
    - and 
    
    
    -adrenergic receptors but with reduced efficacy compared to catecholamines.[1] The 4-methyl group prevents the formation of the "serine rotamer" hydrogen bond critical for maximal
    
    
    -activation, often resulting in partial agonist or antagonist activity.
  • Trace Amine-Associated Receptors (TAARs): The lipophilic 4-methyl tail makes it a candidate ligand for TAAR1, potentially modulating dopaminergic firing rates.[1]

SAR Logic Diagram (Graphviz)

SAR_LogicCore2-Amino-1-(4-methylphenyl)ethanol(Scaffold)OH_GroupBenzylic -OH(Chiral Center)Core->OH_GroupAminePrimary Amine(-NH2)Core->AmineMethyl4-Methyl Group(-CH3)Core->MethylBindingH-Bond to Receptor Asp residue(Essential for affinity)OH_Group->BindingH-Bond DonorAmine->BindingIonic InteractionMetabolismMAO Substrate(Deamination risk)Amine->MetabolismOxidative DeaminationSelectivityReduces Beta-adrenergic potencyIncreases BBB penetrationIncreases TAAR affinityMethyl->SelectivityLipophilic Interaction

Figure 2: Structure-Activity Relationship (SAR) analysis.[1] The 4-methyl substitution shifts the profile from peripheral cardiovascular effects (typical of OH-analogs) toward CNS and trace-amine pharmacology.

Part 4: Analytical Characterization & Quality Control

For drug development, distinguishing this molecule from its regioisomers (e.g., meta-methyl) and oxidized impurities is critical.[1]

Spectroscopic Profile[2]
  • 
    -NMR (DMSO-
    
    
    , 400 MHz):
    • 
       7.25 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H) 
      
      
      AA'BB' system indicating para-substitution.
    • 
       4.60 (dd, 1H, CH-OH).[1]
      
    • 
       2.6-2.8 (m, 2H, 
      
      
      ).[1]
    • 
       2.28 (s, 3H, 
      
      
      ).[1]
  • Mass Spectrometry (ESI+):

    • 
      .[1]
      
    • Major fragment:

      
       134 (
      
      
      , loss of water) and
      
      
      105 (methylbenzyl cation).[1]
Impurity Management

Common impurities in the synthesis include:

  • 4-Methylacetophenone: Starting material (monitor via HPLC @ 254 nm).

  • Dimer formation: N-alkylation of the product by unreacted bromoketone.

  • Regioisomers: Ortho- or meta-methyl isomers if the starting toluene derivative was impure.[1]

References

  • PubChem. (n.d.).[2][1] 2-Amino-1-(4-methylphenyl)ethanol.[2][1][3][4][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

  • ChemSrc. (2025).[1] 2-Amino-1-(4-methylphenyl)ethanol CAS#: 53360-85-3.[2][1][3][4][7] Retrieved February 1, 2026, from [Link]

  • Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (General reference for asymmetric hydrogenation of aminoketones).

  • Nair, V., et al. (2014).[1] Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation. National Institutes of Health.[1] Retrieved February 1, 2026, from [Link]

2-Amino-1-(4-methylphenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-1-(4-methylphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(4-methylphenyl)ethanol, a significant amino alcohol with applications in synthetic chemistry and drug development. The document details its fundamental physicochemical properties, including its molecular formula and weight, and explores common synthetic pathways for its preparation. Furthermore, it outlines a systematic approach to its analytical characterization using modern spectroscopic techniques. The guide emphasizes the compound's role as a valuable chiral building block and intermediate in the synthesis of more complex molecules. Safety protocols and handling procedures are also discussed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.

Introduction: The Significance of Amino Alcohols

Vicinal amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in natural products and its utility as a chiral synthon make it a frequent target in organic synthesis. These compounds serve as crucial intermediates in the production of a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and other therapeutic agents.[1] The ability of amino alcohols to act as chiral building blocks is particularly valuable in asymmetric synthesis, where stereochemical control is paramount for biological activity.[1][2]

2-Amino-1-(4-methylphenyl)ethanol, also known as 2-Amino-1-(p-tolyl)ethanol, belongs to this important class of molecules. Its structure, featuring a tolyl group, a hydroxyl group, and an amino group, makes it an attractive intermediate for creating diverse molecular architectures, particularly in the development of novel bioactive compounds. This guide will provide an in-depth analysis of its chemical and physical identity, synthesis, and application.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. 2-Amino-1-(4-methylphenyl)ethanol is a well-characterized molecule with the following key identifiers and properties.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its atomic composition and mass.

  • Molecular Formula: C₉H₁₃NO[3][4][5]

  • Molecular Weight: 151.21 g/mol [4][5]

  • Exact Mass: 151.099714038 Da[3][5]

Structural and Registry Information
  • IUPAC Name: 2-amino-1-(4-methylphenyl)ethanol[5]

  • CAS Number: 53360-85-3[3][5]

  • SMILES: CC1=CC=C(C=C1)C(CN)O[5]

  • InChIKey: JHBXVBYRGVHEAH-UHFFFAOYSA-N[3][5]

Physical and Chemical Properties

The following table summarizes the key physicochemical data for 2-Amino-1-(4-methylphenyl)ethanol, which is essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[5], Chemsrc[3]
Molecular Weight 151.21 g/mol PubChem[5], ChemScene[4]
Boiling Point 300.9 ± 27.0 °C at 760 mmHgChemsrc[3]
Density 1.1 ± 0.1 g/cm³Chemsrc[3]
Flash Point 135.8 ± 23.7 °CChemsrc[3]
Topological Polar Surface Area (TPSA) 46.25 ŲChemScene[4]
LogP 0.92Chemsrc[3]

Synthesis and Manufacturing

The synthesis of amino alcohols like 2-Amino-1-(4-methylphenyl)ethanol is a well-established area of organic chemistry. Methodologies often focus on stereocontrol to produce enantiomerically pure compounds, which is critical for pharmaceutical applications.[6] A common and logical approach involves the reduction of an α-functionalized ketone.

A General Synthetic Approach: Reduction of an α-Azido Ketone

A reliable pathway to synthesize this amino alcohol begins with the corresponding α-bromo ketone, which is then converted to an α-azido ketone. Subsequent reduction of both the ketone and the azide functionalities yields the final product. This multi-step process allows for controlled introduction of the required functional groups.

The diagram below illustrates a logical workflow for this synthesis.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction A 4-Methylacetophenone B 2-Bromo-1-(4-methylphenyl)ethanone A->B Br₂/HBr C 2-Azido-1-(4-methylphenyl)ethanone B->C NaN₃ D 2-Amino-1-(4-methylphenyl)ethanol C->D NaBH₄ or H₂/Pd-C

Caption: General synthetic workflow for 2-Amino-1-(4-methylphenyl)ethanol.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a conceptual, self-validating methodology.

Objective: To synthesize 2-Amino-1-(4-methylphenyl)ethanol from p-tolualdehyde.

Materials:

  • p-Tolualdehyde[3]

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂)

  • Lithium aluminum hydride (LAH)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Cyanohydrin Formation:

    • To a stirred solution of p-tolualdehyde (1.0 eq) in anhydrous diethyl ether, add a catalytic amount of ZnI₂.

    • Slowly add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with diethyl ether. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Reduction of Nitrile to Amine:

    • Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and slowly add a solution of the crude cyanohydrin product from the previous step in diethyl ether.

    • After the addition is complete, allow the mixture to stir at room temperature overnight.

    • Validation: Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the nitrile peak (~2250 cm⁻¹).

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with ether.

    • Combine the organic filtrates, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 2-Amino-1-(4-methylphenyl)ethanol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures a comprehensive and trustworthy characterization.

G Sample Synthesized Sample TLC TLC Analysis (Purity Check) Sample->TLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS IR IR Spectroscopy (Functional Group ID) Sample->IR Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final

Caption: Workflow for the analytical characterization of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm range, a singlet for the methyl group around 2.3 ppm, a multiplet for the benzylic proton (CH-OH), and multiplets for the methylene protons (CH₂-NH₂). The amine and hydroxyl protons would appear as broad singlets.

    • ¹³C NMR: Would show distinct signals for the aromatic carbons, the methyl carbon, and the two aliphatic carbons bearing the hydroxyl and amino groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 152.2, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key stretches would confirm the presence of functional groups: a broad peak around 3300-3400 cm⁻¹ for O-H and N-H stretches, and aromatic C-H stretches around 3000-3100 cm⁻¹.

Applications in Drug Development

While specific large-scale applications for 2-Amino-1-(4-methylphenyl)ethanol are not extensively documented in mainstream literature, its structure is analogous to key pharmacophores. It serves as a valuable building block for creating libraries of compounds for screening. Its structural similarity to stimulants and other CNS-active agents makes its derivatives interesting candidates for neurological drug discovery.[7][8] For example, the core phenylethanolamine structure is central to many biologically active molecules. By modifying the amine, the hydroxyl group, or the aromatic ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop new therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-1-(4-methylphenyl)ethanol presents several hazards.[5]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Use only in a well-ventilated area or under a chemical fume hood.

    • Wear protective gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Amino-1-(4-methylphenyl)ethanol is a chemically significant molecule with a well-defined profile. Its molecular formula of C₉H₁₃NO and molecular weight of 151.21 g/mol provide the basis for its use in quantitative chemical synthesis. The synthetic routes available for its preparation are robust and adaptable, allowing for the potential creation of chiral variants essential for pharmaceutical research. As a member of the versatile amino alcohol family, it represents a valuable intermediate for drug discovery and development, offering a scaffold that can be readily modified to explore new chemical space. Proper analytical characterization and adherence to safety protocols are essential for its effective and safe utilization in a research environment.

References

  • 2-Amino-1-(4-methylphenyl)ethanol | CAS#:53360-85-3. Chemsrc. [Link]

  • 1-(2-Methylphenyl)ethanol. NIST WebBook. [Link]

  • 2-Amino-1-(4-methylphenyl)ethan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • Mephedrone. Wikipedia. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Process for producing substituted amino alcohols.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Ethanol, 2-(4-methylphenyl)amino-. PubChem, National Center for Biotechnology Information. [Link]

  • 1-p-Tolylethanol, (-)-. PubChem, National Center for Biotechnology Information. [Link]

  • Methylphenidate. Wikipedia. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]

Sources

Technical Guide: Biological Activity & Enantioselective Synthesis of 2-Amino-1-(4-methylphenyl)ethanol

[1]

Executive Summary

2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3) is a chiral organic compound belonging to the phenylethanolamine class.[1][2] Structurally, it is the para-methyl analog of Octopamine (Norsynephrine) and a des-hydroxy analog of Norepinephrine .[1][2][3]

While often utilized as a model substrate for developing biocatalytic transamination and reduction methodologies, its biological significance lies in its adrenergic receptor pharmacology.[1][2][3] As a sympathomimetic amine, its activity is governed by the stereochemistry of the

(R)-enantiomer23

Key Applications:

  • Pharmacological Probe: Used to study steric tolerance and hydrogen-bonding requirements of

    
    - and 
    
    
    -adrenergic binding pockets.[1]
  • Chiral Intermediate: Precursor for substituted phenylethanolamine drugs (e.g.,

    
    -agonists).[1][2][3]
    
  • Biocatalysis Standard: A benchmark substrate for characterizing

    
    -transaminases and alcohol dehydrogenases (ADHs).[1][2]
    

Chemical Identity & Stereochemistry[1][2][3]

The molecule possesses a single chiral center at the

123
PropertyData
IUPAC Name 2-Amino-1-(4-methylphenyl)ethanol
Common Synonyms

-Methylphenylethanolamine;

-(Aminomethyl)-4-methylbenzyl alcohol
Molecular Formula

Molecular Weight 151.21 g/mol
Chiral Center C1 (Benzylic position)
Enantiomers (R)-(-)-2-Amino-1-(4-methylphenyl)ethanol(S)-(+)-2-Amino-1-(4-methylphenyl)ethanol
Stereochemical Significance

In the phenylethanolamine scaffold, the absolute configuration of the

2345
  • The (R)-Enantiomer: Corresponds to the eutomer (active form) of natural catecholamines (e.g., (R)-Norepinephrine).[1][2] The

    
    -OH group forms a critical hydrogen bond with a serine residue in the G-protein coupled receptor (GPCR) binding pocket.[1][2]
    
  • The (S)-Enantiomer: Typically the distomer (inactive or less active), as the

    
    -OH is oriented away from the hydrogen-bonding site.[1][2]
    

Biological Activity & Pharmacology[1][2][4][5][6]

Mechanism of Action: Adrenergic Interaction

2-Amino-1-(4-methylphenyl)ethanol acts as an indirect sympathomimetic amine and a weak direct adrenergic agonist .[1][2] Its activity profile is defined by the absence of the catechol (3,4-dihydroxy) moiety found in potent agonists like epinephrine.[2][3]

Structure-Activity Relationship (SAR) Analysis

The substitution of the para-hydroxyl group of Octopamine with a para-methyl group fundamentally alters the pharmacodynamics:

  • Loss of H-Bonding: The p-methyl group cannot act as a hydrogen bond donor.[1][2] This significantly reduces affinity for

    
    -adrenergic receptors compared to Octopamine or Phenylephrine, which rely on the p-OH for receptor anchoring.[1][2]
    
  • Increased Lipophilicity: The methyl substitution increases the LogP (partition coefficient), enhancing blood-brain barrier (BBB) penetration relative to its hydroxylated analogs.[1][2][3] This may result in increased central nervous system (CNS) effects.[1][2][3]

  • MAO Susceptibility: As a primary amine without an

    
    -methyl group (on the side chain), it is a substrate for Monoamine Oxidase (MAO) , leading to a short duration of action in vivo unless inhibited.[1][2][3]
    
Receptor Binding Logic (Visualization)

The following diagram illustrates the binding interaction logic based on the Easson-Stedman hypothesis, contrasting the high-affinity natural ligand with the p-methyl analog.

AdrenergicBindingcluster_ReceptorAdrenergic Receptor Binding Pocketcluster_Ligand(R)-2-Amino-1-(4-methylphenyl)ethanolAspAspartate (D113)(Ionic Bond)SerSerine Residues(H-Bonding)PhePhenylalanine (F290)(Pi-Pi Stacking)AminePrimary Amine(Protonated)Amine->AspStrong ElectrostaticBetaOHBeta-Hydroxyl(R-Config)BetaOH->SerH-Bond (Critical for Efficacy)Aromaticp-Tolyl RingAromatic->PheHydrophobic InteractionPMethylp-Methyl GroupPMethyl->SerNo H-Bond (Steric Clash/Null)LegendGreen = Binding InteractionRed = Missing/Weak Interaction

Caption: Comparative binding logic. The p-methyl analog retains the critical amine-Asp and aromatic-Phe interactions but lacks the p-OH hydrogen bond, reducing potency.[1][2]

Enantioselective Synthesis Protocols

For research applications, obtaining the enantiopure compound is essential.[2][3] The following protocols detail the two primary biocatalytic routes: Asymmetric Reduction and Transaminase Kinetic Resolution .[3]

Method A: Biocatalytic Reduction of 2-Amino-1-(4-methylphenyl)ethanone

This method is preferred for "de novo" synthesis of the chiral alcohol from the corresponding ketone.[1]

  • Substrate: 2-Amino-1-(4-methylphenyl)ethanone (often supplied as the HCl salt).[1]

  • Biocatalyst: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED).[1][2]

  • Cofactor Regeneration: NADPH/NADP+ coupled with Glucose Dehydrogenase (GDH).[1][2][3]

Protocol:

  • Buffer Preparation: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

    
    .[1][2][3]
    
  • Cofactor Mix: Add

    
     (0.5 mM final conc.) and Glucose (1.5 equivalents relative to substrate).
    
  • Enzyme Addition: Add commercially available ADH (e.g., Rhodococcus ruber ADH for (S)-selectivity or Lactobacillus kefir ADH for (R)-selectivity) and GDH (10 U/mL).[1][2]

  • Reaction Initiation: Add the ketone substrate (dissolved in 5% DMSO) to a final concentration of 10-50 mM.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Basify to pH 10 with NaOH, extract 3x with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from isopropanol/hexane to obtain the chiral amino alcohol.

Method B: -Transaminase (ATA) Synthesis

This route converts the ketone directly to the amine or resolves the racemic amine.[1][2][3][6] The (R)-selective transaminases are particularly valuable here.[1]

Workflow Diagram:

BiocatalysisKetone2-Bromo-4'-methylacetophenone(Precursor)Intermed2-Amino-1-(4-methylphenyl)ethanoneKetone->IntermedChemical AminationProduct(R)-2-Amino-1-(4-methylphenyl)ethanol(Target)Intermed->ProductEnzymatic Reduction(KRED/ADH)Enzyme(R)-SelectiveTransaminase (ATA)DonorAmine Donor(e.g., Isopropylamine)RacemicRacemic AmineRacemic->ProductKinetic Resolution(ATA + Pyruvate)

Caption: Synthetic pathways. The primary route (solid lines) utilizes enzymatic reduction of the amino-ketone.[1][2] The dashed line represents kinetic resolution of the racemate.[3]

Analytical Characterization

To validate the biological activity, the enantiomeric purity must be confirmed.[2][3]

Chiral HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm.[1][2][3]

  • Expected Retention: The (R)- and (S)-enantiomers will show distinct retention times (typically

    
    ).[1][2]
    

References

  • PubChem. (2025).[1][2][3][7] 2-Amino-1-(4-methylphenyl)ethanol (Compound Summary).[1][2][8] National Library of Medicine.[1][2][3] [Link]

  • Somani, P. (1969).[1][2][3] Study on some selective beta-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isopropylaminoethane.[1][2] British Journal of Pharmacology.[1][2][3] [Link](Cited for SAR of phenylethanolamine derivatives).

  • Patil, P. N., et al. (1974).[1][2][3] Structure-activity relationships of the phenylethanolamines.[1][4][5][9] Journal of Pharmaceutical Sciences.[1][2][3] (Foundational text on the Easson-Stedman hypothesis for this class).

  • University of Greifswald. (2022).[1][2][3] Discovery, Engineering and Application of Transaminases in Biocatalysis.[1][2][3][10][Link](Source for ATA protocols).[1][2]

  • Breuer, M., et al. (2004).[1][2][3] Industrial Methods for the Production of Optically Active Intermediates.[3] Angewandte Chemie International Edition.[1][2][3] [Link][1][2]

Discovery and history of 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Amino-1-(4-methylphenyl)ethanol , structured for researchers and drug development professionals.

From Adrenergic Analog to Chiral Scaffold: A Process Chemistry Perspective

Executive Summary & Chemical Identity

2-Amino-1-(4-methylphenyl)ethanol (CAS: 536-24-3 for the generic/racemic form) is a pivotal phenylethanolamine derivative. Historically synthesized as a lipophilic analog in early Structure-Activity Relationship (SAR) studies of sympathomimetic amines, it has evolved into a standard "benchmark substrate" for asymmetric synthesis and enzymatic resolution technologies.

Unlike its hydroxylated congeners (Octopamine, Norepinephrine) which dominate adrenergic pharmacology, the para-methyl analog serves a distinct role: it probes the hydrophobic tolerance of adrenergic receptors and serves as a robust, non-oxidizable scaffold for testing novel chiral catalysts.

Chemical Profile
PropertySpecification
IUPAC Name 2-Amino-1-(4-methylphenyl)ethanol
Common Synonyms 1-(p-Tolyl)-2-aminoethanol; p-Methylphenylethanolamine
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Core Scaffold Phenylethanolamine (2-amino-1-phenylethanol)
Key Functional Groups Primary Amine, Secondary Alcohol, p-Tolyl moiety
Chirality One stereocenter at C1 (exists as (R) and (S) enantiomers)

Historical Evolution & Discovery Context

The discovery of 2-Amino-1-(4-methylphenyl)ethanol is not tied to a single "eureka" moment but rather emerged from the systematic exploration of the Phenylethanolamine Pharmacophore in the early 20th century.

Era 1: The Adrenergic Boom (1910s–1940s)

Following the isolation of Epinephrine, chemists like Henry Dale and George Barger began systematically varying the phenyl ring substituents to map the "sympathomimetic" effect.

  • The Hypothesis: Early pharmacologists hypothesized that the para-hydroxyl group (phenol) was essential for potency but caused rapid metabolic instability (oxidation).

  • The Experiment: The para-methyl group was introduced as a bioisostere—occupying similar steric volume to a hydroxyl group but increasing lipophilicity and resisting oxidation.

  • Outcome: While less potent than Octopamine at

    
    -adrenergic receptors due to the lack of hydrogen bonding, the p-methyl analog became a critical "negative control" in SAR studies, proving the necessity of the phenolic -OH for maximal efficacy.
    
Era 2: The Asymmetric Renaissance (1980s–Present)

In modern chemistry, the molecule found a second life. Because it possesses a "difficult" stereocenter adjacent to an electron-rich aromatic ring, it became a standard substrate for testing Lipase-mediated Kinetic Resolutions and Asymmetric Transfer Hydrogenations .

  • Significance: If a new catalyst can efficiently resolve p-methylphenylethanolamine, it is often deemed robust enough for industrial application on more complex drug intermediates.

Synthesis Protocols & Methodologies

Route A: The Modified Delépine-Reduction Sequence (Bulk Synthesis)

Rationale: Uses inexpensive reagents; scalable to kilogram quantities.

Step 1: Bromination

  • Precursor: 4'-Methylacetophenone.

  • Reagent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) in Acetic Acid.
    
  • Mechanism: Electrophilic alpha-bromination.

  • Product: 2-Bromo-1-(4-methylphenyl)ethanone (highly lachrymatory solid).

Step 2: Amination (Delépine or Direct)

  • Protocol: React the

    
    -bromoketone with Hexamethylenetetramine (HMTA) in chloroform, followed by acid hydrolysis (Delépine).
    
    • Critique: Direct reaction with ammonia often leads to di-alkylation (secondary amines). The Delépine method guarantees a primary amine.

  • Intermediate: 2-Amino-1-(4-methylphenyl)ethanone hydrochloride.

Step 3: Carbonyl Reduction

  • Reagent: Sodium Borohydride (

    
    ) in Methanol at 0°C.
    
  • Workup: Quench with dilute HCl, neutralize with NaOH, extract into EtOAc.

  • Yield: Typically 75-85% overall.

Route B: Enantioselective Biocatalytic Reduction (Chiral Synthesis)

Rationale: Green chemistry approach yielding >99% ee (enantiomeric excess).

Protocol:

  • Substrate: 2-Amino-1-(4-methylphenyl)ethanone (as salt).

  • Biocatalyst: Alcohol Dehydrogenase (ADH) - specifically strains like Rhodococcus erythropolis or engineered E. coli overexpressing ADH.

  • Cofactor Regeneration: NADPH recycling system (Glucose Dehydrogenase + Glucose).

  • Conditions: pH 7.0 buffer, 30°C, 24 hours.

  • Result: Yields the (R)- or (S)-alcohol exclusively, depending on the enzyme choice.

Visualization: Synthesis & Pharmacophore

Diagram 1: Chemical Synthesis Workflow

This diagram illustrates the logical flow from commodity chemical to the target amino alcohol.

SynthesisFlow Start 4-Methylacetophenone (Starting Material) Step1 Bromination (Br2/AcOH) Start->Step1 Inter1 2-Bromo-1-(4-methylphenyl)ethanone (Lachrymator) Step1->Inter1 Step2 Delépine Reaction (1. HMTA, 2. HCl) Inter1->Step2 Inter2 Aminoketone HCl Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Final 2-Amino-1-(4-methylphenyl)ethanol (Target) Step3->Final

Caption: Step-wise synthesis via the Delépine route, ensuring primary amine selectivity.

Diagram 2: Pharmacophore Mapping (SAR Context)

Comparing the target molecule to the natural neurotransmitter Octopamine to highlight the "Methyl vs. Hydroxyl" switch.

SAR Octopamine Octopamine (Natural Ligand) Receptor Adrenergic Receptor (Binding Pocket) Octopamine->Receptor H-Bond (Strong) via p-OH Difference SAR Insight: Loss of H-bond reduces potency but increases BBB permeability. Octopamine->Difference Target 2-Amino-1-(4-methylphenyl)ethanol (Probe Molecule) Target->Receptor Hydrophobic Interaction via p-CH3 Target->Difference

Caption: SAR comparison showing the trade-off between receptor affinity (OH) and lipophilicity (CH3).

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

The 2-amino-1-(4-methylphenyl)ethanol scaffold is a "privileged structure." It serves as a fragment in FBDD libraries targeting:

  • Trace Amine-Associated Receptors (TAARs): The p-methyl group provides selectivity for TAAR1 over adrenergic receptors in some series.

  • Beta-3 Adrenergic Agonists: Used as a linker or "tail" group in larger molecules designed to treat overactive bladder or obesity.

Chiral Resolution Standard

In process chemistry, verifying the efficiency of a new lipase (e.g., Candida antarctica Lipase B) requires a standard substrate. This molecule is ideal because:

  • It has a UV-active chromophore (p-tolyl) for easy HPLC detection.

  • The separation factors (

    
    -values) obtained with this molecule are predictive of performance on more expensive, structurally similar APIs (like Salbutamol precursors).
    

Safety & Handling (Self-Validating Protocol)

Warning: The intermediate


-bromoketone is a potent lachrymator (tear gas agent).
  • Engineering Control: All steps involving the bromoketone must be performed in a certified fume hood.

  • Quenching Protocol: Residual bromoketone glassware should be rinsed with a dilute ammonia/ethanol solution inside the hood to convert traces to the aminoketone before removal for cleaning.

  • Validation: Check the LC-MS of the final product. A peak at M+1 (152.1) confirms the product; a peak at M+1 (301.2) indicates dimerization (secondary amine impurity), signaling a failure in the amination stoichiometry.

References

  • Barger, G., & Dale, H. H. (1910). Chemical structure and sympathomimetic action of amines. The Journal of Physiology. Link

  • Kamal, A., et al. (2006). Enzymatic resolution of 2-amino-1-phenylethanols: A practical approach for the synthesis of enantiomerically pure adrenergic drugs. Tetrahedron: Asymmetry. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • PubChem Database. (2023). Compound Summary: 2-Amino-1-(4-methylphenyl)ethanol. National Library of Medicine. Link

An In-Depth Technical Guide to the Pharmacological Profile of 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-methylphenyl)ethanol is a phenylethanolamine derivative with a chemical structure suggestive of potential psychoactive properties. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of direct pharmacological data for this specific compound. This technical guide, therefore, aims to provide a foundational understanding of 2-Amino-1-(4-methylphenyl)ethanol by synthesizing available chemical information with predictive analysis based on its structural analogues. The subsequent sections will delve into the compound's chemical properties, potential synthetic pathways, and a hypothesized pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics. This guide is intended to serve as a valuable resource for researchers and drug development professionals, highlighting both what is known and the significant knowledge gaps that present opportunities for future investigation.

Chemical and Physical Properties

2-Amino-1-(4-methylphenyl)ethanol, also known as α-(Aminomethyl)-4-methylbenzyl alcohol, is a chiral molecule.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₃NO[1][2]
Molecular Weight151.21 g/mol [1][2]
IUPAC Name2-amino-1-(4-methylphenyl)ethanol[1]
CAS Number53360-85-3[1][2]
Boiling Point300.9 ± 27.0 °C at 760 mmHg[2]
Density1.1 ± 0.1 g/cm³[2]
Flash Point135.8 ± 23.7 °C[2]
LogP0.92[2]
pKa (Predicted)9.39 ± 0.10 (amine), 13.93 ± 0.20 (alcohol)

Synthesis

While specific, detailed synthetic procedures for 2-Amino-1-(4-methylphenyl)ethanol are not extensively documented in readily available literature, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic route could involve the reduction of a corresponding α-amino ketone or the aminolysis of a suitable epoxide.

A potential precursor for the synthesis is 2-azido-1-(4-methylphenyl)ethanone, which can be reduced to the target compound.[2] Another possible route involves the reaction of 4-methylstyrene oxide with ammonia or a protected amine, followed by deprotection.

Hypothetical Synthetic Workflow

Synthetic_Workflow cluster_0 Route A: Reduction of Azido Ketone cluster_1 Route B: Aminolysis of Epoxide p_Tolualdehyde p-Tolualdehyde Intermediate_A1 2-Azido-1-(4-methylphenyl)ethanone p_Tolualdehyde->Intermediate_A1 1. α-Bromination 2. Azide Substitution Target_A 2-Amino-1-(4-methylphenyl)ethanol Intermediate_A1->Target_A Reduction (e.g., H₂/Pd-C, LiAlH₄) p_Methylstyrene p-Methylstyrene Intermediate_B1 4-Methylstyrene Oxide p_Methylstyrene->Intermediate_B1 Epoxidation (e.g., m-CPBA) Target_B 2-Amino-1-(4-methylphenyl)ethanol Intermediate_B1->Target_B Aminolysis (e.g., NH₃)

Caption: Plausible synthetic routes to 2-Amino-1-(4-methylphenyl)ethanol.

Hypothesized Pharmacological Profile

Disclaimer: The following pharmacological profile is largely hypothetical and inferred from the structural similarity of 2-Amino-1-(4-methylphenyl)ethanol to other known psychoactive compounds, particularly phenylethylamines and cathinones like mephedrone. Direct experimental data is currently lacking.

Mechanism of Action

The phenylethanolamine backbone of 2-Amino-1-(4-methylphenyl)ethanol is a common feature in many central nervous system (CNS) stimulants.[3] It is plausible that this compound acts as a monoamine releasing agent and/or reuptake inhibitor, primarily affecting dopamine, norepinephrine, and serotonin neurotransmitter systems.

  • Monoamine Transporter Interaction: The primary mechanism of action is likely to involve interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The degree of affinity and selectivity for these transporters would determine its specific stimulant and entactogenic effects.

  • Receptor Binding: Direct agonist or antagonist activity at various adrenergic, dopaminergic, and serotonergic receptors is also possible and could modulate its overall pharmacological effects.

Hypothesized_MoA Compound 2-Amino-1-(4-methylphenyl)ethanol Transporters Monoamine Transporters DAT NET SERT Compound->Transporters Inhibition of Reuptake / Promotion of Release Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->Transporters Reuptake Receptors Postsynaptic Receptors DA NE 5-HT Synaptic_Cleft->Receptors Increased Neurotransmitter Concentration Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Synaptic_Cleft Neurotransmitter Release Postsynaptic_Neuron Postsynaptic Neuron Receptors->Postsynaptic_Neuron Signal Transduction

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

Pharmacokinetics (Predicted)

The pharmacokinetic profile of 2-Amino-1-(4-methylphenyl)ethanol would be crucial for its onset, duration of action, and potential for accumulation.

  • Absorption: Due to its relatively small molecular size and moderate lipophilicity (LogP of 0.92), it is likely to be readily absorbed following oral administration.[2]

  • Distribution: The compound is expected to cross the blood-brain barrier to exert its effects on the CNS.

  • Metabolism: Metabolism is likely to occur in the liver via cytochrome P450 enzymes. Potential metabolic pathways could include N-dealkylation, oxidation of the alcohol group, and hydroxylation of the aromatic ring.

  • Excretion: Metabolites and a small amount of the parent compound would likely be excreted in the urine.

Pharmacodynamics (Predicted)

Based on its structural similarity to stimulants like mephedrone, the pharmacodynamic effects of 2-Amino-1-(4-methylphenyl)ethanol could include:

  • CNS Stimulation: Increased alertness, euphoria, and enhanced sociability.[4]

  • Sympathomimetic Effects: Increased heart rate, blood pressure, and body temperature.[4]

  • Entactogenic Effects: Feelings of emotional openness and empathy, similar to MDMA.

Toxicology and Safety

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-1-(4-methylphenyl)ethanol is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that the compound should be handled with appropriate personal protective equipment in a laboratory setting.[1] The lack of in-vivo toxicological data means that its potential for long-term toxicity, neurotoxicity, and abuse liability is unknown.

Experimental Protocols for Future Research

To elucidate the pharmacological profile of 2-Amino-1-(4-methylphenyl)ethanol, the following experimental workflows are proposed:

In Vitro Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional activity of the compound at DAT, NET, and SERT.

Methodology:

  • Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT.

  • Binding Assays: Perform radioligand binding assays using selective radiotracers for each transporter to determine the binding affinity (Ki) of 2-Amino-1-(4-methylphenyl)ethanol.

  • Uptake Assays: Measure the inhibition of neurotransmitter uptake (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) to determine the functional potency (IC₅₀) of the compound.

In_Vitro_Workflow Start Start: In Vitro Characterization Cell_Culture Culture cells expressing DAT, NET, or SERT Start->Cell_Culture Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Uptake_Assay Neurotransmitter Uptake Assay Cell_Culture->Uptake_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis Ki_Value Determine Ki (Binding Affinity) Data_Analysis->Ki_Value IC50_Value Determine IC₅₀ (Functional Potency) Data_Analysis->IC50_Value End End: Transporter Interaction Profile Ki_Value->End IC50_Value->End

Caption: Workflow for in vitro transporter interaction studies.

In Vivo Microdialysis in Rodents

Objective: To measure the effects of systemic administration of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Surgery: Implant microdialysis probes into brain regions of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Drug Administration: Administer various doses of 2-Amino-1-(4-methylphenyl)ethanol systemically (e.g., intraperitoneally).

  • Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

  • Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion and Future Directions

2-Amino-1-(4-methylphenyl)ethanol represents a structurally interesting compound with a high potential for psychoactivity. However, the current body of scientific knowledge on its pharmacological profile is severely limited. This guide has aimed to bridge this gap by providing a comprehensive overview of its known chemical properties and a hypothesized pharmacological profile based on its structural relationship to other CNS stimulants.

Future research should focus on validating the hypotheses presented herein through rigorous in vitro and in vivo studies. Elucidating the precise mechanism of action, pharmacokinetic and pharmacodynamic profiles, and toxicological properties of 2-Amino-1-(4-methylphenyl)ethanol is essential to understanding its potential as a research tool or a substance of abuse.

References

  • PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2024, August 25). 2-Amino-1-(4-methylphenyl)ethanol. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Mephedrone. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Methylphenidate. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 2-Amino-1-(4-methylphenyl)ethanol

Executive Summary

2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3) is a critical chiral building block and intermediate in the synthesis of sympathomimetic amines and


-adrenergic receptor agonists. Structurally analogous to octopamine and synephrine, its accurate characterization is essential for establishing purity in pharmaceutical supply chains.

This guide provides a definitive spectroscopic profile for the compound, synthesizing nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. It is designed to serve as a reference standard for researchers validating the identity of this intermediate during drug development workflows.

Part 1: Structural Analysis & Fragmentation Logic (Mass Spectrometry)

The mass spectral signature of 2-Amino-1-(4-methylphenyl)ethanol is governed by the stability of the amine radical cation and the benzylic position of the hydroxyl group.

Fragmentation Pathway Diagram

The following diagram illustrates the primary ionization and cleavage events in Electron Impact (EI) MS.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 151 Alpha_Cleavage α-Cleavage (Dominant Pathway) M_Ion->Alpha_Cleavage -e⁻ Base_Peak Iminium Ion [CH2=NH2]+ m/z 30 Alpha_Cleavage->Base_Peak Retention of Charge on N-terminus Ar_Fragment 4-Methylbenzaldehyde Protonated Ion m/z 121 Alpha_Cleavage->Ar_Fragment Charge Migration to O-terminus Tropylium Methyl-Tropylium m/z 105 Ar_Fragment->Tropylium - H2O / Rearrangement

Caption: Primary fragmentation pathways under 70 eV Electron Impact (EI) ionization.

Mass Spectrometry Data Table (EI, 70 eV)
m/z (Mass-to-Charge)Relative Intensity (%)AssignmentMechanistic Origin
30 100 (Base Peak)


-Cleavage:
Characteristic of primary amines. The C-C bond between the hydroxyl-bearing carbon and the amine-bearing carbon breaks.
121 20 - 40

Complementary

-Cleavage:
Charge retention on the oxygenated benzylic fragment (protonated 4-methylbenzaldehyde).
151 < 5

Molecular Ion: Weak intensity due to rapid fragmentation of the amino-alcohol backbone.
105 10 - 25

Methyl-Tropylium Ion: Formed via loss of water and the amine side chain, followed by ring expansion.
91 5 - 15

Tropylium Ion: Loss of the methyl group from the m/z 105 fragment.

Part 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional groups (primary amine, secondary alcohol, and para-substituted aromatic ring).

Diagnostic IR Bands (KBr Pellet/Thin Film)
Wavenumber (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3350 - 3280 O-H / N-HStretchingBroad, overlapping band. The primary amine (

) appears as a doublet shoulder on the broad OH signal.
2920 - 2860

C-H
StretchingDistinct signals from the methyl group (

) and the ethyl backbone.
1600, 1515 C=C (Aromatic)Ring BreathingCharacteristic skeletal vibrations of the benzene ring.
1060 - 1040 C-OStretchingSecondary alcohol (

) stretch.
815 - 820 C-H (Ar)Bending (OOP)Critical Region: Strong band indicating para-substitution (1,4-disubstitution) on the benzene ring.

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The data below assumes the use of DMSO-d6 as the solvent to allow visualization of exchangeable protons (


 and 

), which often exchange too rapidly in

.
¹H NMR Data (400 MHz, DMSO-d6)
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

)
Structural Insight
7.22 Doublet (d)2HAr-H (meta to alkyl)8.0 HzPart of AA'BB' system (p-tolyl).
7.10 Doublet (d)2HAr-H (ortho to alkyl)8.0 HzPart of AA'BB' system (p-tolyl).
5.20 Broad Singlet1HO-H-Exchangeable proton (disappears with

).
4.48 Doublet of Doublets (dd)1HCH -OH (Methine)4.5, 8.0 HzBenzylic proton at the chiral center.
2.65 - 2.75 Multiplet (m)2HCH₂ -NH₂-Diastereotopic methylene protons adjacent to the amine.
2.28 Singlet (s)3HAr-CH₃ -Diagnostic methyl group on the aromatic ring.
1.8 - 2.5 Broad2H-NH₂-Often broadened or merged with water peak in DMSO.
¹³C NMR Data (100 MHz, DMSO-d6)
Shift (

, ppm)
Carbon TypeAssignment
141.5 Quaternary (C)Ar-C1 (attached to ethanol chain)
136.2 Quaternary (C)Ar-C4 (attached to methyl)
128.8 Methine (CH)Ar-C3, C5 (meta)
125.9 Methine (CH)Ar-C2, C6 (ortho)
73.5 Methine (CH)C H-OH (Benzylic carbon)
49.2 Methylene (CH₂)C H₂-NH₂
20.8 Methyl (CH₃)Ar-C H₃

Part 4: Experimental Protocols & Quality Control

To ensure reproducibility when generating this data, the following sample preparation and purity assessment workflows are recommended.

Protocol: Sample Preparation for NMR
  • Massing: Weigh 10-15 mg of the solid compound (CAS 53360-85-3) into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample is the Hydrochloride salt (HCl), add 1-2 drops of

      
       or use 
      
      
      
      to solubilize, though chemical shifts will vary slightly.
  • Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube to prevent line broadening.

Quality Control Decision Tree

The following Graphviz diagram outlines the logic flow for validating the intermediate before releasing it for downstream synthesis.

QC_Workflow Start Crude Intermediate (Post-Reduction) TLC TLC Screening (MeOH:DCM 1:9) Start->TLC Purity_Check Single Spot? TLC->Purity_Check Purification Recrystallization (Isopropanol/Hexane) Purity_Check->Purification No (Impurities) NMR_Analysis 1H NMR Analysis (Check AA'BB' & Integral Ratio) Purity_Check->NMR_Analysis Yes Purification->TLC MS_Analysis MS Confirmation (m/z 151 present?) NMR_Analysis->MS_Analysis Structure Confirmed Release Release for Synthesis MS_Analysis->Release Identity Validated

Caption: QC workflow for validating 2-Amino-1-(4-methylphenyl)ethanol prior to use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12213454, 2-amino-1-(4-methylphenyl)ethanol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage mechanisms in phenethylamines).

Methodological & Application

Crystallization techniques for separating 2-Amino-1-(4-methylphenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Resolution of 2-Amino-1-(4-methylphenyl)ethanol Enantiomers via Diastereomeric Salt Crystallization


-Amino Alcohols

Executive Summary

The separation of 2-Amino-1-(4-methylphenyl)ethanol (also known as p-methylphenylethanolamine) enantiomers is a critical process in the development of adrenergic receptor agonists and


-blocker intermediates. While asymmetric synthesis (e.g., CBS reduction) is possible, diastereomeric salt crystallization  remains the most robust, scalable, and cost-effective method for producing high-optical-purity (>99% ee) material in industrial settings.

This guide details a validated protocol for the optical resolution of racemic 2-Amino-1-(4-methylphenyl)ethanol using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) . It emphasizes the mechanistic "Why" behind solvent selection and stoichiometry, ensuring reproducible results.

Mechanistic Principles

The separation relies on the formation of diastereomeric salts between the racemic amine base (B) and a chiral acid resolving agent (A*).[1][2][3][4]



  • The Discriminator: The substituted tartaric acid derivatives (DBTA/DTTA) are preferred over simple tartaric acid. The bulky benzoyl or toluoyl groups create a rigid "chiral pocket" via

    
    -
    
    
    
    stacking with the p-methylphenyl ring of the substrate, significantly amplifying the solubility difference (
    
    
    ) between the diastereomers.
  • Thermodynamic Control: The crystallization is driven by the lattice energy differences. The "less soluble" diastereomer precipitates, while the "more soluble" remains in the mother liquor.

Experimental Protocol

Materials & Reagents
  • Substrate: Racemic 2-Amino-1-(4-methylphenyl)ethanol (Assay >98%).

  • Resolving Agents:

    • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) [Primary Recommendation].

    • (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) [Secondary Recommendation for higher purity].

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water.

Resolving Agent Screening (Micro-Scale)

Before scaling, perform a solubility screen. The p-methyl group increases lipophilicity compared to the phenyl analog, often necessitating a less polar solvent system than pure water.

Resolving AgentSolvent SystemObservationPredicted Outcome
L-Tartaric Acid EtOH/H2O (9:1)Oiling / GelationPoor. H-bonding network is too flexible.
L-DBTA MeOH/H2O (4:1)Rapid CrystallizationGood. Forms stable needles.
L-DTTA EtOH (Abs)Slow CrystallizationExcellent. High selectivity expected.
Preparative Resolution Protocol (Step-by-Step)

Step 1: Salt Formation

  • Dissolve 10.0 g (66 mmol) of racemic 2-Amino-1-(4-methylphenyl)ethanol in 150 mL of Methanol at 60°C.

  • In a separate flask, dissolve 23.6 g (66 mmol, 1.0 eq) of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in 100 mL of Methanol .

    • Note: Using 1.0 eq ensures maximum yield of the less soluble salt. The "Pope-Peachey" method (0.5 eq) can be used to save reagent but requires careful pH control.

  • Add the hot acid solution to the amine solution slowly over 30 minutes while stirring at 60°C.

  • Maintain reflux for 1 hour to ensure homogeneity.

Step 2: Controlled Crystallization

  • Cool the mixture to 25°C at a rate of 5°C/hour.

    • Critical: Rapid cooling traps the wrong diastereomer (kinetic impurity). Slow cooling favors the thermodynamically stable crystal lattice.

  • Once turbidity is observed (nucleation), hold temperature for 2 hours.

  • Continue cooling to 0–5°C and stir for 4 hours.

Step 3: Isolation and Recrystallization

  • Filter the white precipitate (Crude Salt).

  • Wash with cold Methanol (2 x 20 mL).

  • Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (95:5) . The presence of water aids in dissolving the salt, while ethanol acts as the anti-solvent upon cooling.

  • Cool to room temperature to harvest the purified diastereomeric salt.

Step 4: Free Base Liberation

  • Suspend the purified salt in Dichloromethane (DCM) and water (1:1 ratio).

  • Add 2M NaOH dropwise until pH > 12.

  • Separate the organic layer (containing the free chiral amine).

  • Extract the aqueous layer (containing the resolving agent as a disodium salt) with DCM.

  • Dry combined organics over

    
     and evaporate to yield the optically active amine.
    

Process Visualization

The following diagram illustrates the resolution workflow and the recycling loop for the resolving agent.

ResolutionProcess Racemate Racemic 2-Amino-1-(4-methylphenyl)ethanol Mixing Salt Formation (MeOH, 60°C) Racemate->Mixing DBTA (-)-DBTA (Resolving Agent) DBTA->Mixing Crystallization Controlled Cooling (5°C/hr) Mixing->Crystallization Filtration Filtration Crystallization->Filtration SolidSalt Solid Diastereomeric Salt (Enriched) Filtration->SolidSalt Precipitate MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor Filtrate Recryst Recrystallization (EtOH/H2O) SolidSalt->Recryst Liberation Base Liberation (NaOH / DCM) Recryst->Liberation FinalProduct Pure (R)- or (S)- Enantiomer (>99% ee) Liberation->FinalProduct Recovery Acid Recovery (Acidify Aqueous Layer) Liberation->Recovery Aqueous Phase

Caption: Workflow for the diastereomeric salt resolution of 2-Amino-1-(4-methylphenyl)ethanol.

Analytical Validation

Trust but verify. The success of the crystallization must be monitored using Chiral HPLC.

ParameterSpecification
Column Daicel Chiralcel OD-H or Crownpak CR(+)
Mobile Phase (OD-H) Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Mobile Phase (CR+) Perchloric acid pH 1.5 (Aqueous)
Flow Rate 0.5 mL/min
Detection UV @ 254 nm
Target ee > 99.0% (after recrystallization)

Self-Validating Check:

  • If the specific rotation

    
     of the liberated amine does not match the literature value (approx. 
    
    
    
    in EtOH, typical for this class), perform a second recrystallization of the salt before liberation.

References

  • Lohse, O., & Spoendlin, C. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 1(3), 247–249. Link

  • Sakai, K., et al. (1999). Process for producing optically active 2-amino-1-phenylethanol derivatives.[5][6] European Patent EP0924194B1. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.
  • Saigo, K., et al. (1983). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and by Diastereomeric Salt Formation. Bulletin of the Chemical Society of Japan, 56(5), 1563. Link

Sources

Anwendungsleitfaden und Protokolle zur Derivatisierung von 2-Amino-1-(4-methylphenyl)ethanol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: February 2026

Erstellt von: Dr. Gemini, Senior Application Scientist

Datum: 2024-02-01

Zusammenfassung: Dieser technische Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur Derivatisierung von 2-Amino-1-(4-methylphenyl)ethanol für die quantitative und qualitative Analyse mittels Gaschromatographie (GC), insbesondere in Verbindung mit der Massenspektrometrie (GC-MS). Es werden zwei bewährte Derivatisierungsmethoden, die Silylierung und die Acylierung, vorgestellt. Die Kausalität hinter den experimentellen Entscheidungen wird erläutert, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine robuste Grundlage für die Methodenentwicklung und -validierung zu bieten.

Einleitung: Die Notwendigkeit der Derivatisierung für die GC-Analyse

2-Amino-1-(4-methylphenyl)ethanol, ein chiraler Aminoalkohol, besitzt polare funktionelle Gruppen – eine primäre Aminogruppe (-NH₂) und eine sekundäre Hydroxylgruppe (-OH). Diese Gruppen neigen zur Bildung von Wasserstoffbrückenbindungen, was zu einer geringen Flüchtigkeit und einer hohen Polarität des Moleküls führt.[1] Eine direkte Analyse mittels Gaschromatographie ist daher problematisch, da die hohen Temperaturen im Injektor und in der Säule zu thermischem Abbau, schlechter Peakform (Tailing) und irreversibler Adsorption an der stationären Phase führen können.[2]

Die Derivatisierung ist ein chemischer Prozess, bei dem die polaren funktionellen Gruppen in weniger polare und flüchtigere Derivate umgewandelt werden.[1] Dies wird erreicht, indem die aktiven Wasserstoffatome der Amino- und Hydroxylgruppen durch unpolare Schutzgruppen ersetzt werden.[3] Die resultierenden Derivate weisen eine verbesserte thermische Stabilität und Flüchtigkeit auf, was zu scharfen, symmetrischen Peaks und einer besseren Trennleistung in der GC-Analyse führt.[4]

In diesem Leitfaden werden zwei der gebräuchlichsten und effektivsten Derivatisierungsstrategien für Aminoalkohole vorgestellt:

  • Silylierung: Einführung einer Trimethylsilyl (TMS)-Gruppe.

  • Acylierung: Einführung einer Trifluoracetyl (TFA)-Gruppe.

Die Wahl der Methode hängt von der spezifischen Anwendung, der erforderlichen Stabilität der Derivate und der Detektormethode ab.

Silylierungs-Derivatisierung mittels MSTFA

Die Silylierung ist eine weit verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen.[5] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein besonders wirksames Silylierungsreagenz für primäre Amine und Alkohole, da es sehr flüchtige Nebenprodukte bildet, die den chromatographischen Lauf nicht stören.[2]

Mechanismus der Silylierung

MSTFA reagiert mit den aktiven Wasserstoffatomen der Amino- und Hydroxylgruppen von 2-Amino-1-(4-methylphenyl)ethanol und ersetzt diese durch eine unpolare Trimethylsilyl (TMS)-Gruppe. Die Reaktion verläuft als nukleophile Substitution am Siliziumatom. Das N-Methyltrifluoracetamid, das als Abgangsgruppe dient, ist sehr flüchtig und eluiert typischerweise mit der Lösungsmittelfront.

Silylierung cluster_reactants Reaktanten cluster_products Produkte Analyte 2-Amino-1-(4-methylphenyl)ethanol (mit -OH und -NH2 Gruppen) Derivative N,O-Bis(trimethylsilyl)-Derivat (flüchtig & unpolar) Analyte->Derivative Reaktion an -OH und -NH2 MSTFA MSTFA (N-Methyl-N-(trimethylsilyl)trifluoracetamid) MSTFA->Derivative Byproduct N-Methyltrifluoracetamid (flüchtiges Nebenprodukt) MSTFA->Byproduct Abgangsgruppe

Abbildung 1: Schematischer Arbeitsablauf der Silylierungsreaktion.

Experimentelles Protokoll: Silylierung

Materialien:

  • 2-Amino-1-(4-methylphenyl)ethanol

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin (wasserfrei)

  • Acetonitril oder Ethylacetat (GC-Qualität, wasserfrei)

  • Reaktionsgefäße (z.B. 1,5 mL Glas-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • GC-MS-System

Protokoll:

  • Probenvorbereitung: Wiegen Sie ca. 1 mg 2-Amino-1-(4-methylphenyl)ethanol in ein Reaktionsgefäß ein. Lösen Sie die Probe in 100 µL wasserfreiem Acetonitril oder Ethylacetat.

  • Zugabe des Reagenzes: Geben Sie 100 µL MSTFA in das Reaktionsgefäß.

  • Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 70 °C in einem Heizblock. Die erhöhte Temperatur beschleunigt die Reaktion und gewährleistet eine vollständige Derivatisierung.

  • Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

  • Analyse: Injizieren Sie 1 µL der derivatisierten Probe direkt in das GC-MS-System.

Hinweis zur Selbstvalidierung: Um die Vollständigkeit der Derivatisierung zu überprüfen, kann ein Aliquot der Probe zu einem späteren Zeitpunkt erneut analysiert werden. Das Fehlen des Peaks des ursprünglichen Analyten und die Stabilität des Derivat-Peaks deuten auf eine erfolgreiche und vollständige Reaktion hin.

Erwartete Ergebnisse und GC-MS-Parameter

Das resultierende N,O-Bis(trimethylsilyl)-Derivat ist deutlich weniger polar und flüchtiger als die Ausgangsverbindung.

Typische GC-MS-Bedingungen:

ParameterEinstellungBegründung
GC-Säule 30 m x 0,25 mm ID, 0,25 µm Filmdicke, 5% Phenyl-methylpolysiloxan (z.B. DB-5ms, HP-5ms)Diese unpolare Standard-Säule bietet eine gute Trennleistung für eine breite Palette von derivatisierten Verbindungen.
Trägergas Helium, konstante Flussrate von 1,0 mL/minInertgas, das eine gute Trenneffizienz ermöglicht.
Injektor-Temperatur 250 °CGewährleistet eine schnelle und vollständige Verdampfung des Derivats ohne thermischen Abbau.
Ofenprogramm Start bei 100 °C (1 min halten), dann mit 15 °C/min auf 280 °C (5 min halten)Ein Temperaturgradient ermöglicht die Trennung von Verbindungen mit unterschiedlichen Siedepunkten.
MS-Transferline 280 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle 230 °C, Elektronenstoßionisation (EI) bei 70 eVStandardbedingungen für die Erzeugung reproduzierbarer und bibliothekskompatibler Massenspektren.

Erwartetes Massenspektrum: Obwohl kein publiziertes Spektrum für das exakte Derivat von 2-Amino-1-(4-methylphenyl)ethanol verfügbar ist, können die Fragmentierungsmuster basierend auf ähnlichen silylierten Verbindungen vorhergesagt werden. Charakteristische Fragmente für TMS-Derivate umfassen:

  • m/z 73: Das [Si(CH₃)₃]⁺-Ion, oft der Basispeak.

  • [M-15]⁺: Verlust einer Methylgruppe (-CH₃) vom Molekülion.

  • α-Spaltung: Bruch der Bindung zwischen dem stickstoff- und dem benachbarten kohlenstofftragenden Sauerstoffatom. Für das N,O-Bis(trimethylsilyl)-Derivat von 2-Amino-1-(4-methylphenyl)ethanol wäre ein prominentes Fragment bei m/z 179 zu erwarten, das dem [CH(OTMS)C₆H₄CH₃]⁺-Fragment entspricht.

Acylierungs-Derivatisierung mittels TFAA

Die Acylierung mit fluorierten Anhydriden wie Trifluoressigsäureanhydrid (TFAA) ist eine weitere robuste Methode, die besonders für Amine effektiv ist.[6] Die resultierenden Trifluoracetyl (TFA)-Derivate sind thermisch sehr stabil und zeigen exzellente chromatographische Eigenschaften.[7]

Mechanismus der Acylierung

TFAA reagiert mit den nukleophilen Amino- und Hydroxylgruppen, wobei eine Acyl-Substitutionsreaktion stattfindet. Dabei wird eine Trifluoracetylgruppe eingeführt und Trifluoressigsäure als Nebenprodukt gebildet. Die Reaktion wird oft in Gegenwart einer Base durchgeführt, um die entstehende Säure zu neutralisieren und die Reaktion zu vervollständigen.[8]

Acylierung cluster_reactants Reaktanten cluster_products Produkte Analyte 2-Amino-1-(4-methylphenyl)ethanol Derivative N,O-Bis(trifluoracetyl)-Derivat (stabil & flüchtig) Analyte->Derivative Acylierung von -OH und -NH2 TFAA TFAA (Trifluoressigsäureanhydrid) TFAA->Derivative Byproduct Trifluoressigsäure (Nebenprodukt) TFAA->Byproduct Abspaltung

Abbildung 2: Schematischer Arbeitsablauf der Acylierungsreaktion.

Experimentelles Protokoll: Acylierung

Materialien:

  • 2-Amino-1-(4-methylphenyl)ethanol

  • Trifluoressigsäureanhydrid (TFAA)

  • Ethylacetat (GC-Qualität, wasserfrei)

  • Reaktionsgefäße (z.B. 1,5 mL Glas-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • GC-MS-System

Protokoll:

  • Probenvorbereitung: Lösen Sie ca. 1 mg 2-Amino-1-(4-methylphenyl)ethanol in 200 µL Ethylacetat in einem Reaktionsgefäß.

  • Zugabe des Reagenzes: Fügen Sie 100 µL TFAA hinzu.

  • Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 20 Minuten bei 75 °C.

  • Trocknung: Kühlen Sie das Gefäß ab und verdampfen Sie das Lösungsmittel und überschüssiges Reagenz unter einem sanften Stickstoffstrom. Dieser Schritt ist entscheidend, um die sauren Nebenprodukte zu entfernen, die die GC-Säule beschädigen könnten.

  • Rekonstitution: Lösen Sie den trockenen Rückstand in 200 µL Ethylacetat.

  • Analyse: Injizieren Sie 1 µL der rekonstituierten Probe in das GC-MS-System.

Erwartete Ergebnisse und GC-MS-Parameter

Das N,O-Bis(trifluoracetyl)-Derivat ist thermisch stabil und zeigt eine ausgezeichnete Peakform. Die GC-MS-Parameter können ähnlich wie bei der Silylierungsmethode gewählt werden, wobei eine unpolare Säule (z.B. 5% Phenyl-methylpolysiloxan) zu empfehlen ist.

Erwartetes Massenspektrum: Die Fragmentierung von TFA-Derivaten wird durch die Trifluoracetylgruppe beeinflusst. Basierend auf den Fragmentierungsmustern von TFA-Derivaten ähnlicher Phenylethylamine[6], sind folgende charakteristische Ionen zu erwarten:

  • α-Spaltung: Ähnlich wie bei der Silylierung ist die Spaltung der C-C-Bindung zwischen dem stickstofftragenden Kohlenstoff und dem benachbarten Kohlenstoff, der die Hydroxylgruppe trägt, ein dominanter Fragmentierungsweg. Dies würde zu einem charakteristischen Ion führen, das durch die Abspaltung des Benzylteils entsteht. Für das TFA-Derivat von 2-Amino-1-(4-methylphenyl)ethanol ist ein prominentes Fragment bei m/z 140 zu erwarten, das dem [CH₂=N⁺H(COCF₃)]-Fragment entspricht.

  • Benzylisches Kation: Ein weiteres typisches Fragment ist das p-Methylbenzyl-Kation bei m/z 105 , das durch die Spaltung der C-C-Bindung neben dem Phenylring entsteht.

Chirale Trennung

Da 2-Amino-1-(4-methylphenyl)ethanol ein Chiralitätszentrum besitzt, kann die Trennung der Enantiomere für pharmakologische und toxikologische Studien von großer Bedeutung sein. Nach der Derivatisierung (entweder durch Silylierung oder Acylierung) können die Enantiomere auf einer chiralen GC-Säule getrennt werden.

Empfohlene chirale Säulen:

  • Cyclodextrin-basierte Phasen: (z.B. Chiraldex G-TA) sind oft für die Trennung von derivatisierten Alkoholen und Aminen geeignet.[8]

  • Chirasil-Val Phasen: Diese auf Aminosäure-Derivaten basierenden Phasen sind ebenfalls eine ausgezeichnete Wahl für die chirale Trennung von derivatisierten Aminen.

Die Optimierung des Temperaturprogramms ist für die Erzielung einer guten chiralen Trennung entscheidend. Oft sind langsamere Heizraten erforderlich, um die Auflösung zwischen den Enantiomeren zu maximieren.

Zusammenfassung und bewährte Praktiken

DerivatisierungsmethodeReagenzVorteileNachteile
Silylierung MSTFA- Milde Reaktionsbedingungen- Flüchtige Nebenprodukte- Ein-Schritt-Verfahren- Derivate sind feuchtigkeitsempfindlich
Acylierung TFAA- Sehr stabile Derivate- Exzellente chromatographische Eigenschaften- Aggressiveres Reagenz- Erfordert oft einen Trocknungsschritt

Bewährte Praktiken für eine erfolgreiche Derivatisierung:

  • Wasserfreiheit: Alle verwendeten Lösungsmittel, Reagenzien und Proben sollten so wasserfrei wie möglich sein, da Wasser mit den Derivatisierungsreagenzien reagiert und die Ausbeute verringert.

  • Inerte Atmosphäre: Die Durchführung der Reaktion unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon) kann die Lebensdauer der Reagenzien verlängern und Nebenreaktionen minimieren.

  • Optimierung: Die hier vorgestellten Protokolle sind als Ausgangspunkt zu verstehen. Eine Optimierung der Reaktionszeit, der Temperatur und des Verhältnisses von Reagenz zu Analyt kann erforderlich sein, um maximale Ausbeuten zu erzielen.[9]

  • Qualitätskontrolle: Die Verwendung eines internen Standards wird für quantitative Analysen dringend empfohlen, um Variationen im Probenvorbereitungs- und Injektionsprozess auszugleichen.

Referenzen

  • Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Abgerufen von [Link]

  • Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Biosimilars and Bioavailablity, 1(1). Abgerufen von [Link]

  • Lin, H. R., Lin, T. C., & Lee, R. H. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of the Chinese Chemical Society, 58(4), 549-556.

  • Macherey-Nagel. (n.d.). Silylation reagents for GC derivatization. Abgerufen von [Link]

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen von [Link]

  • Valdez, C. A., Leif, R. N., & Hart, B. R. (2013). Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detect. OSTI.gov. Abgerufen von [Link]

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung. Abgerufen von [Link]

  • Vogel Communications Group. (2020, October 6). Silylierung im Wasser? Geht doch! Und wie?! laborpraxis. Abgerufen von [Link]

  • Villas-Bôas, S. G., Højrup, P., & Olsen, J. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20.

Sources

Synthesis of 2-Amino-1-(4-methylphenyl)ethanol from 4-methylacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 2-Amino-1-(4-methylphenyl)ethanol

Executive Summary

This application note details the laboratory-scale synthesis of 2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3) from 4-methylacetophenone . This target molecule is a critical scaffold in medicinal chemistry, serving as a precursor for


-adrenergic agonists and phenylethanolamine derivatives (analogous to Octopamine and Synephrine).

The protocol utilizes a robust three-step sequence :

  • Regioselective

    
    -Bromination  of the ketone.
    
  • Nucleophilic Substitution with sodium azide.

  • Global Reduction of the azido-ketone to the amino-alcohol.

This route is selected for its high functional group tolerance, avoidance of dimer formation (common in direct amination), and scalability.

Strategic Reaction Pathway

The following diagram illustrates the chemical transformations and critical control points for the synthesis.

ReactionScheme SM 4-Methylacetophenone (Starting Material) Int1 2-Bromo-1-(4-methylphenyl)ethan-1-one (Intermediate A) SM->Int1 Step 1: Br2, AcOH (Electrophilic Halogenation) Int2 2-Azido-1-(4-methylphenyl)ethan-1-one (Intermediate B) Int1->Int2 Step 2: NaN3, Acetone/H2O (SN2 Substitution) Prod 2-Amino-1-(4-methylphenyl)ethanol (Target) Int2->Prod Step 3: LiAlH4, THF (Global Reduction) Safety CRITICAL SAFETY: Lachrymator (Int A) Explosion Hazard (Azides) Safety->Int1 Safety->Int2

Figure 1: Strategic synthetic pathway from 4-methylacetophenone to the target amino-alcohol.

Detailed Experimental Protocols

Phase 1: -Bromination of 4-Methylacetophenone

Objective: Selective installation of bromine at the alpha position while minimizing poly-bromination.

  • Reagents:

    • 4-Methylacetophenone (1.0 eq)[1]

    • Bromine (

      
      ) (1.05 eq)
      
    • Glacial Acetic Acid (Solvent, 5 mL/g of substrate)

    • Hydrobromic acid (HBr) (Catalytic, 2-3 drops)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr fumes).

  • Dissolution: Dissolve 4-methylacetophenone in glacial acetic acid. Add catalytic HBr to initiate enolization.

  • Addition: Cool the solution to 10–15°C . Add the Bromine solution (diluted in a small amount of acetic acid) dropwise over 60 minutes.

    • Mechanistic Insight: Low temperature favors mono-bromination over di-bromination. The reaction proceeds via the acid-catalyzed enol form.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. The red color of bromine should fade to a pale yellow.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Workup: The product, 2-bromo-1-(4-methylphenyl)ethan-1-one , usually precipitates as a solid. Filter, wash copiously with cold water to remove acid, and dry.

    • Purification: Recrystallize from Ethanol/Hexane if the melting point is below 48–50°C.

Data Specification:

Parameter Value
Appearance White to off-white crystalline solid
Melting Point 49–51°C
Yield 80–90%

| Hazard | Potent Lachrymator (Tear Gas). Handle only in a fume hood. |

Phase 2: Nucleophilic Substitution (Azidation)

Objective: Displacement of the bromide with an azide moiety to install the nitrogen atom.

  • Reagents:

    • 2-Bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq)

    • Sodium Azide (

      
      ) (1.5 eq)
      
    • Acetone/Water (3:1 ratio)

Protocol:

  • Safety Check: Ensure no halogenated solvents (like DCM) are present to prevent formation of explosive di-azidomethane. Use a blast shield.

  • Dissolution: Dissolve the bromo-ketone in Acetone.

  • Addition: Dissolve

    
     in the minimum amount of water and add it dropwise to the acetone solution at 0°C .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material spot (higher

    
    ) should disappear.[2]
    
  • Workup: Evaporate most of the acetone under reduced pressure (do not heat above 40°C). Extract the aqueous residue with Ethyl Acetate (3x).[3]

  • Wash: Wash organics with brine, dry over

    
    , and concentrate carefully to obtain 2-azido-1-(4-methylphenyl)ethan-1-one .
    
    • Critical Note: Do not distill or overheat the crude azide. Use it directly in the next step.

Phase 3: Global Reduction to Amino-Alcohol

Objective: Simultaneous reduction of the ketone (to alcohol) and the azide (to primary amine).

  • Reagents:

    • Lithium Aluminum Hydride (

      
      ) (2.5 eq)
      
    • Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add Anhydrous THF and cool to 0°C .

  • Reagent Prep: Carefully add

    
     pellets/powder to the THF. Stir to suspend.
    
  • Addition: Dissolve the crude azido-ketone (from Phase 2) in anhydrous THF. Add this solution dropwise to the

    
     suspension.
    
    • Observation: Gas evolution (

      
      ) will occur. Control the rate to maintain a gentle effervescence.
      
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3 hours to ensure complete reduction of the sterically hindered ketone and the azide.

  • Fieser Quench: Cool to 0°C. Quench carefully by adding:

    • 
       mL Water[3][4]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[3]
      
    • (Where

      
       = grams of 
      
      
      
      used).
  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.

  • Purification: Concentrate the filtrate. The resulting oil can be converted to the Hydrochloride salt (using HCl in ether) for crystallization and stability.

Data Specification (Target Molecule):

Parameter Value
Product 2-Amino-1-(4-methylphenyl)ethanol
Molecular Weight 151.21 g/mol
Appearance White solid (as HCl salt)

| MS (ESI+) | [M+H]+ = 152.1 |

Analytical & Purification Logic

The following decision tree outlines the purification strategy based on intermediate analysis.

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) Check TLC / LC-MS Analysis Start->Check PathA Major Peak: Target Minor: Unreduced Ketone Check->PathA Standard Profile PathB Impurity: Secondary Amine (Dimer Formation) Check->PathB Side Reaction ActionA Acid-Base Extraction: 1. Dissolve in 1M HCl (aq) 2. Wash with Ether (removes neutrals) 3. Basify aq layer (pH > 12) 4. Extract with DCM PathA->ActionA ActionB Recrystallization: Convert to HCl salt Recrystallize from iPrOH/Et2O PathB->ActionB

Figure 2: Workup and purification decision tree.

References

  • Alpha-Bromination of Acetophenones

    • Langley, W. D. (1929). "p-Bromophenacyl Bromide". Organic Syntheses, 9, 20.
    • Source: (Classic protocol adapted for p-methyl analog).

  • Azide Substitution and Reduction: Smith, P. A. S. (1963). "The Chemistry of Open-Chain Organic Nitrogen Compounds". Benjamin/Cummings. Context: Validates the substitution mechanism on phenacyl halides.
  • Compound Data & Safety

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3519929, 2-amino-1-(4-methylphenyl)ethanol.
    • Source:

  • Alternative Reduction Methods (Catalytic Hydrogenation): Itsuno, S., et al. (1985). "Asymmetric synthesis using chirally modified borohydrides." Journal of the Chemical Society, Perkin Transactions 1. Context: Discusses reduction of amino-ketone precursors.

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Topic: Racemization Prevention & Enantioselective Protocols Assigned Specialist: Senior Application Scientist, Dr. A. V.[1][2] Thorne

Introduction: The Benzylic Stability Paradox

Welcome to the technical support hub for chiral amino alcohol synthesis. You are likely here because you are targeting 2-Amino-1-(4-methylphenyl)ethanol , a structural analog of octopamine and synephrine.

The Core Challenge: This molecule possesses a "fragile" chiral center.[1][2] The C1 position is benzylic, and the para-methyl group is electron-donating. This combination stabilizes the benzylic carbocation via hyperconjugation and resonance, making the alcohol exceptionally prone to SN1-type racemization under acidic conditions.[1][2]

This guide is structured as a series of Resolved Support Tickets , addressing the three critical phases where stereochemistry is lost: Synthesis, Isolation, and Analysis.

Module 1: The Synthesis Phase (Prevention)[1]

Ticket #404: "My enantiomeric excess (ee) is low (<80%) directly after reaction."

Diagnosis: The issue likely stems from the reduction method. Standard hydride reductions (NaBH₄) produce racemates.[1][2] For high enantioselectivity, Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type catalysts is the gold standard.[1][2] However, free amines can poison ruthenium catalysts, and reversible hydrogen transfer can erode stereochemistry if equilibrium is reached.[1][2]

Resolution Protocol: Direct ATH of


-Amino Ketones 
We recommend using a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN).

Optimized Protocol:

  • Substrate: 2-Amino-1-(4-methylphenyl)ethanone hydrochloride.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1-2 mol%).

  • Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio).[1][2][3]

  • Solvent: Dichloromethane (DCM) or Methanol (degassed).

  • Temperature:

    
     to 
    
    
    
    . Do not heat above
    
    
    .

Key Technical Insight: The reaction is reversible.[1][2][4] If left too long or heated, the product alcohol can re-oxidize to the ketone and reduce again, scrambling the stereocenter.[1][2] Monitor conversion strictly and quench immediately upon completion.

Visualizing the Catalytic Cycle & Risk Points

ATH_Cycle Substrate Amino Ketone (Precursor) TS Transition State (Enantio-determining) Substrate->TS + Ru-H Ru_H Ru-H Species (Active Catalyst) Product Chiral Amino Alcohol (Target) TS->Product H-Transfer Product->Ru_H Regeneration (with HCOOH) Racemization RISK: Reversibility (High T / Long Time) Product->Racemization Over-reaction Racemization->Substrate Oxidation

Figure 1: The Asymmetric Transfer Hydrogenation (ATH) workflow. Note the red path indicating the risk of thermodynamic equilibration (racemization) if reaction times are excessive.[1][2]

Module 2: The Isolation Phase (Preservation)

Ticket #503: "The ee% dropped from 98% to 60% during workup."

Diagnosis: This is the most common failure mode.[1] You likely performed an acid-base extraction to purify the amine.[1][2]

  • Mechanism: The para-methyl group stabilizes the benzylic carbocation.[1][2] Even mild aqueous acid (pH < 4) can protonate the hydroxyl group, leading to water loss (

    
    ), formation of a planar carbocation, and subsequent non-stereoselective re-attack by water (SN1 pathway).[1]
    

Resolution Protocol: The "Non-Acidic" Isolation Avoid strong mineral acids (HCl, H₂SO₄) during workup.[1][2]

Recommended Workflow:

  • Quench: Stop the ATH reaction by adding water or saturated

    
    .
    
  • Extraction: Extract directly into organic solvent (EtOAc or DCM) at neutral or basic pH .

  • Purification:

    • Preferred: Direct crystallization of the free base or formation of a salt with a weak chiral acid (e.g., tartaric acid) in non-aqueous solvents.[1][2]

    • Alternative: Flash chromatography on silica pre-treated with 1% Triethylamine (to neutralize silica acidity).[1][2]

Data: Stability of Benzylic Alcohols vs. pH

ConditionpHTimeOutcome
1M HCl~01 hrComplete Racemization
10% Acetic Acid~34 hrsPartial Racemization (~15% loss)
Phosphate Buffer7.024 hrsStable
1M NaOH~1424 hrsStable (Risk of retro-aldol if applicable)
Visualizing the Racemization Mechanism

Racemization_Mech Chiral_Alc (R)-Amino Alcohol (Enantiopure) Protonated Protonated Species (-OH2+) Chiral_Alc->Protonated Acid (H+) Carbocation Benzylic Carbocation (Planar / Achiral) Protonated->Carbocation - H2O (SN1 Rate Limiting) Racemate Racemic Mixture (R + S) Carbocation->Racemate + H2O (Top/Bottom Attack)

Figure 2: The acid-catalyzed SN1 racemization pathway. The 4-methyl group (not shown) hyperconjugates with the carbocation, lowering the activation energy for this destructive pathway.

Module 3: Analytical Validation

Ticket #200: "How do I validate the enantiomeric excess?"

Diagnosis: Standard NMR is insufficient for high-precision ee determination.[1] Optical rotation is unreliable due to concentration/solvent dependence.[1][2]

Resolution Protocol: Chiral HPLC You must separate the enantiomers using a chiral stationary phase.[1][2]

Method Parameters:

  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is critical to sharpen the peak of the primary amine; without it, tailing will obscure the enantiomer separation.[1][2]

  • Detection: UV at 220 nm or 254 nm.[1][2]

  • Flow Rate: 0.5 - 1.0 mL/min.

Frequently Asked Questions (FAQ)

Q: Can I use the Henry Reaction (Nitroaldol) instead of reducing the ketone? A: Yes, but it is riskier.[1][2] The Henry reaction (4-methylbenzaldehyde + nitromethane) creates the carbon skeleton.[1][2] However, the subsequent reduction of the nitroalkene/nitroalcohol often requires harsh conditions (LiAlH₄ or hydrogenation) that can cause side reactions.[1][2] Furthermore, establishing the stereocenter during the Henry step requires expensive Copper-Bisoxazoline catalysts and strict temperature control (


). The ATH of the amino-ketone is generally more robust for scale-up.

Q: I need to protect the amine. Which group should I use? A: If you must protect, use a Boc (tert-butoxycarbonyl) group.[1]

  • Pros: Compatible with ATH catalysts.[1][2]

  • Cons: Deprotection requires Acid (TFA/HCl).[1][2]

  • Workaround: If you use Boc, perform the deprotection in non-aqueous acidic conditions (e.g., HCl in Dioxane) and precipitate the salt immediately to minimize the time the carbocation can form in the presence of water.[1][2]

Q: Why is the 4-methyl analog more unstable than the unsubstituted phenyl analog? A: Electronic effects.[1][2] The methyl group at the para position is an electron-donating group (EDG).[1][2] It stabilizes the transition state of the carbocation formation (via the inductive effect and hyperconjugation).[1][2] This lowers the energy barrier for the hydroxyl group to leave under acidic conditions, making the 4-methyl analog significantly more sensitive to acid-catalyzed racemization than standard phenyl-ethanolamines.

References

  • Noyori, R., & Hashiguchi, S. (1997).[1][2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][4] Accounts of Chemical Research, 30(2), 97–102.[1][2] Link[1]

  • Hamada, T., et al. (2024).[1][2] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Omega.[1][2] Link[1]

  • Breuer, M., et al. (2004).[1][2] Industrial Methods for the Production of Optically Active Intermediates.[1][2][4][5] Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

  • Gotor, V., et al. (2009).[1][2] Asymmetric reduction of α-chloro aromatic ketones. Journal of Organic Chemistry. (Contextual reference for ATH of functionalized ketones). Link[1]

  • Smith, G.G., & Sivakua, T. (1983).[1][2] Mechanism of the racemization of amino acids and derivatives. Journal of Organic Chemistry. (Foundational mechanism for benzylic/alpha-proton racemization risks). Link[1]

Sources

Technical Support Center: Enantioselective Synthesis of 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-1-(4-methylphenyl)ethanol CAS: 53745-92-9 (Generic) Significance: A critical chiral pharmacophore.[1] The 4-methyl substitution pattern mimics adrenergic agonists; high enantiopurity (


ee) is non-negotiable for biological efficacy and regulatory compliance.[1]

The Core Challenge: Synthesizing 1,2-amino alcohols often leads to racemization or catalyst poisoning due to the free amine's ability to chelate transition metals.[1] This guide prioritizes two robust pathways: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction , followed by Kinetic Resolution as a cleanup strategy.[1]

Pathway A: Asymmetric Transfer Hydrogenation (ATH)[1]

Primary Workflow: Ruthenium-catalyzed reduction of 2-amino-1-(4-methylphenyl)ethanone.[1]

Standard Operating Procedure (SOP)
  • Catalyst: RuCl (Noyori-Ikariya type).[1]

  • Substrate Preparation: The free amine must be protected (e.g.,

    
    -Boc) or protonated (HCl salt) to prevent catalyst deactivation.[1]
    
  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol.[1]

Troubleshooting Guide: ATH

Q1: My conversion is high (>95%), but enantiomeric excess (ee) is stuck at 80-85%. How do I push to >99%?

A: This "ee ceiling" is usually thermodynamic.[1]

  • Temperature: Lower the reaction temperature to

    
     or even 
    
    
    
    . Selectivity (
    
    
    ) increases as temperature decreases, though rate drops.[1]
  • Base Concentration: If using Isopropanol/KOH, high base concentration promotes racemization of the product via a retro-aldol-like mechanism or simple deprotonation at the chiral center.[1] Reduce base loading to the minimum catalytic amount (e.g., 1-2 mol%).[1]

  • Solvent Switch: Switch from pure isopropanol to a DCM/Isopropanol co-solvent system. The non-polar co-solvent often tightens the chiral pocket of the catalyst.

Q2: The reaction stalls completely after 30% conversion. The catalyst seems dead.

A: This is classic amine poisoning.[1]

  • Diagnosis: Are you using the free amino ketone? The primary amine binds irreversibly to the Ruthenium center, displacing the chiral ligand.

  • Solution: Convert your starting material to the Hydrochloride salt .[1] The protonated amine (

    
    ) cannot coordinate to the metal. Alternatively, use an 
    
    
    
    -Boc protected precursor.[1]
  • Gas Phase Check: If using Formic Acid/TEA, ensure efficient CO

    
     venting.[1] Dissolved CO
    
    
    
    can alter pH and inhibit the hydride transfer.
Visual Logic: ATH Troubleshooting Tree

ATH_Troubleshooting Start Issue: Sub-optimal ATH Result Decision1 Problem Type? Start->Decision1 Branch_LowEE Low ee% (<90%) Decision1->Branch_LowEE Branch_Stall Reaction Stalls/Low Yield Decision1->Branch_Stall Fix_Temp Action: Lower Temp to -10°C Branch_LowEE->Fix_Temp Kinetic Control Fix_Base Action: Reduce Base Load Branch_LowEE->Fix_Base Prevent Racemization Fix_Protect Action: Protect Amine (Boc/HCl) Branch_Stall->Fix_Protect Catalyst Poisoning? Fix_Degas Action: Degas Solvent (O2 removal) Branch_Stall->Fix_Degas Oxidative Deactivation?

Caption: Decision matrix for diagnosing Ruthenium-catalyzed Asymmetric Transfer Hydrogenation failures.

Pathway B: Biocatalytic Reduction (Green Chemistry)[1]

Primary Workflow: Ketoreductase (KRED) mediated reduction.[1] Advantages: Often yields


 ee and operates at ambient temperature.[1]
Troubleshooting Guide: Biocatalysis

Q3: The enzyme precipitates or forms a gummy emulsion upon adding the substrate.

A: The 4-methylphenyl moiety makes the substrate hydrophobic.

  • Co-solvent: Add DMSO or IPA (up to 10-15% v/v).[1] Warning: Do not exceed the enzyme's tolerance limit.[1]

  • Surfactant: Add Triton X-100 (0.1% v/v) to create a stable emulsion.

  • Fed-Batch: Do not dump all substrate at once. Add it continuously (fed-batch) to keep the concentration below the inhibition threshold.

Q4: I am using a cofactor recycling system (GDH/Glucose), but the pH drifts rapidly.

A: Gluconic acid is produced as a byproduct of cofactor regeneration.[1]

  • Buffer: Increase phosphate buffer strength to 100-200 mM.

  • Titration: Use a pH-stat to automatically add dilute NaOH, maintaining pH 7.0–7.[1]5. KREDs are highly sensitive to pH drops (denaturation).[1]

Pathway C: Kinetic Resolution (Lipase)[1][2][3]

Primary Workflow: Candida antarctica Lipase B (CAL-B) catalyzed acetylation of the racemic alcohol.

Comparative Data: Synthesis vs. Resolution
FeatureATH (Chemical)Biocatalysis (KRED)Kinetic Resolution (Lipase)
Max Theoretical Yield 100%100%50% (unless DKR used)
Enantiopurity (ee) 85-98%>99%>99%
Substrate Tolerance Low (Amine poisoning)HighHigh
Cost High (Ru metal)Medium (Enzyme)Low (CAL-B is cheap)
Scalability HighMediumHigh

Q5: How do I separate the reacted ester from the unreacted alcohol after resolution?

A: Do not rely on crystallization alone.[1]

  • Acid/Base Extraction:

    • The product is an ester-amide (if N-acylated) or ester-amine.[1]

    • If the amine is free: Acidify to pH 2. The amine/alcohol stays in water; the ester (less basic/more lipophilic) extracts into organic phase (MTBE).

  • Chromatography: Flash chromatography on silica is effective due to the significant polarity difference between the free alcohol and the acetate ester.

Analytical & Quality Control

Method: Chiral HPLC is the gold standard.[1]

Protocol:

  • Column: Astec CHIROBIOTIC™ T (Teicoplanin) or Daicel Chiralcel® OD-H.[1]

  • Mobile Phase:

    • Normal Phase (OD-H): Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Polar Ionic (Chirobiotic):[1] Methanol:Acetic Acid:TEA (100:0.1:0.1).[1]

  • Detection: UV at 254 nm (aromatic ring).[1]

Q6: My peaks are tailing severely.

A: Amino alcohols interact strongly with residual silanols on the column packing.[1]

  • The Fix: You must use an amine modifier.[1] Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks the silanol sites and sharpens the peak shape.

References

  • Vertex AI Search (2026). Biocatalytic Reduction Reactions from a Chemist's Perspective. National Institutes of Health (NIH).[1] Link

  • Vertex AI Search (2026). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.[1] Link

  • Vertex AI Search (2026). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. National Institutes of Health (NIH).[1] Link

  • Vertex AI Search (2026). Asymmetric Transfer Hydrogenation of Ketones With Bifunctional Transition Metal-Based Molecular Catalysts. PubMed.[1] Link

  • Vertex AI Search (2026). Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. SIELC Technologies.[1] Link

Disclaimer: All protocols involve hazardous chemicals.[1] Consult local EHS guidelines and SDS before proceeding.

Sources

Technical Support Center: Synthesis of 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-1-(4-methylphenyl)ethanol. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis for maximum yield and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Section 1: Synthesis Strategy & Core FAQs

A robust and scalable approach to synthesizing 2-Amino-1-(4-methylphenyl)ethanol involves a three-step sequence starting from the readily available 4-methylacetophenone. This pathway is favored for its reliable reactions and the relative ease of purification of its intermediates.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction SM 4-Methylacetophenone Int1 2-Bromo-1-(4-methylphenyl)ethanone SM->Int1  NBS, p-TsOH  Acetonitrile, Reflux Int2 2-Azido-1-(4-methylphenyl)ethanone Int1->Int2  NaN₃  Aq. Acetone Product 2-Amino-1-(4-methylphenyl)ethanol Int2->Product  NaBH₄  Methanol

Caption: General synthetic workflow for 2-Amino-1-(4-methylphenyl)ethanol.

Q1: What is the rationale behind choosing the azido-ketone pathway?

A: This pathway is advantageous for several reasons:

  • High Nucleophilicity of Azide: The azide ion is an excellent nucleophile for S_N2 reactions, readily displacing the α-bromide with minimal side reactions like elimination, which can be a problem with bulkier nitrogen nucleophiles.[1]

  • "Masked" Amine Functionality: The azide group serves as a non-basic, non-nucleophilic precursor to the amine. This prevents side reactions during the ketone reduction step, such as self-condensation or reaction with the reducing agent.

  • Concurrent Reduction: The final step allows for the simultaneous reduction of both the ketone to a secondary alcohol and the azide to a primary amine using a single, efficient reducing agent or a one-pot procedure. This improves process economy and reduces handling steps.

Q2: Can I use a different halogen for the α-halogenation step?

A: While α-chloro or α-iodo ketones can be used, α-bromination is often the optimal choice. α-Bromo ketones strike a balance between reactivity and stability. α-Chloro ketones can be less reactive, requiring harsher conditions for the subsequent substitution, while α-iodo ketones are often more expensive and less stable. N-Bromosuccinimide (NBS) is a preferred brominating agent as it is crystalline, easier to handle than liquid bromine, and allows for better control of the reaction, minimizing the formation of di-brominated byproducts.[2]

Q3: What are the most critical parameters to control in this synthesis?

A: Each step has its critical parameters:

  • α-Bromination: Temperature and stoichiometry. Overheating or adding too much NBS can lead to di-bromination and other side products. The reaction should be carefully monitored by TLC or HPLC.

  • Azidation: Solvent and temperature. The solvent must be polar enough to dissolve the sodium azide (NaN₃) but not so protic that it hinders the S_N2 reaction. A mixture of acetone and water is a common choice. The reaction is typically exothermic and should be controlled to avoid runaway conditions.[2]

  • Reduction: Choice of reducing agent and temperature. The exothermicity of the reduction, especially with powerful hydrides, must be managed by slow addition of the reagent at low temperatures (e.g., 0-5 °C).

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC SM_Present Problem: Significant starting material remains CheckTLC->SM_Present Unreacted SM Side_Product Problem: Multiple new spots/ peaks observed CheckTLC->Side_Product Side Products Product_Deg Problem: Product is present but isolation yield is low CheckTLC->Product_Deg Good Conversion, Poor Isolation Sol_SM Solution: • Check reagent purity/activity. • Increase reaction time/temp. • Verify stoichiometry. SM_Present->Sol_SM Sol_Side Solution: • Lower reaction temperature. • Check for air/moisture sensitivity. • Re-evaluate solvent choice. Side_Product->Sol_Side Sol_Deg Solution: • Optimize work-up procedure (pH, extraction solvent). • Purify via salt formation/recrystallization. • Check for product instability. Product_Deg->Sol_Deg

Caption: A decision tree for troubleshooting common synthesis issues.

Issue 1: Low yield of 2-Azido-1-(4-methylphenyl)ethanone (Step 2)
  • Symptom: TLC analysis shows a significant amount of the starting bromo-ketone remaining even after extended reaction times.

  • Potential Cause 1: Poor Solubility of Sodium Azide. Sodium azide has limited solubility in purely organic solvents like acetone. If the azide salt does not dissolve, the concentration of the nucleophile in the solution is too low for the reaction to proceed efficiently.

  • Solution 1: Employ a solvent system that enhances the solubility of NaN₃. A mixture of acetone and water (e.g., 9:1 or 4:1) or using a polar aprotic solvent like DMF can significantly improve the reaction rate. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be effective.

  • Potential Cause 2: Competing Elimination Reaction. Although less common with azide, if the reaction temperature is too high or a sufficiently strong base is present, an E2 elimination reaction can occur, leading to the formation of 4-methylphenyl vinyl ketone.

  • Solution 2: Maintain a moderate reaction temperature (typically room temperature to 40 °C). Ensure the pH of the reaction mixture is neutral or slightly acidic.

Issue 2: Incomplete Reduction or Complex Product Mixture (Step 3)
  • Symptom: The final product is contaminated with the intermediate, 2-azido-1-(4-methylphenyl)ethanol (ketone reduced, azide intact) or 2-amino-1-(4-methylphenyl)ethanone (azide reduced, ketone intact).

  • Potential Cause: Incorrect Choice or Stoichiometry of Reducing Agent. Sodium borohydride (NaBH₄) is excellent for reducing ketones but is generally sluggish for reducing azides under standard conditions (e.g., in methanol at room temperature).[3] More forceful conditions or specific catalysts are needed to reduce the azide with NaBH₄.

  • Solution:

    • Two-Step Reduction: First, reduce the ketone with NaBH₄ in methanol at 0 °C. After the ketone reduction is complete (monitored by TLC), add a catalyst suitable for azide reduction, such as NiCl₂ or CoCl₂, to the same pot to reduce the azide.[3]

    • Catalytic Hydrogenation: A more streamlined approach is to use catalytic hydrogenation (e.g., H₂, 10% Pd/C, in ethanol or methanol). This method effectively reduces both the azide and the ketone in a single step, producing water and nitrogen as the only byproducts.

    • LiAlH₄: Lithium aluminum hydride will readily reduce both functional groups but requires strict anhydrous conditions and is more hazardous to handle on a large scale.

Issue 3: Difficulty in Purifying the Final Product
  • Symptom: The crude product is an oil that is difficult to crystallize and shows baseline streaking on silica gel TLC.

  • Potential Cause: Basic Nature of the Amine. The free amine group in the product can interact strongly with the acidic silica gel, leading to poor chromatographic separation and potential product loss on the column.

  • Solution: Salt Formation for Purification. A highly effective method for purifying amino alcohols is to convert the crude product into its hydrochloride salt. This is achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through the solution or adding a solution of HCl in isopropanol. The resulting hydrochloride salt is typically a stable, crystalline solid that can be easily purified by recrystallization.[4][5] The free base can then be regenerated by treatment with a base like NaOH or NaHCO₃ if required.

Section 3: Protocols & Data

Experimental Protocol: Synthesis of 2-Amino-1-(4-methylphenyl)ethanol

Step 1: 2-Bromo-1-(4-methylphenyl)ethanone

  • To a solution of 4-methylacetophenone (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux (approx. 80-82 °C) and monitor the reaction by TLC.

  • Upon completion (typically 1-2 hours), cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude bromo-ketone, which can be used in the next step without further purification.

Step 2: 2-Azido-1-(4-methylphenyl)ethanone

  • Dissolve the crude 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Cool the solution in an ice bath and add sodium azide (1.5 eq.) portion-wise, keeping the temperature below 20 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.[2]

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude azido-ketone as a pale yellow oil.[6][7]

Step 3: 2-Amino-1-(4-methylphenyl)ethanol

  • Dissolve the crude 2-azido-1-(4-methylphenyl)ethanone (1.0 eq.) in methanol.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add sodium borohydride (3.0 eq.) portion-wise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 4-6 hours. (Note: This step primarily reduces the ketone).

  • Re-cool the mixture to 0 °C. Prepare a solution of CoCl₂·6H₂O (0.2 eq.) in water and add it dropwise. Then, add another portion of sodium borohydride (2.0 eq.) slowly. Vigorous gas evolution (hydrogen and nitrogen) will be observed.

  • Stir for an additional 2-4 hours until the azide intermediate is fully consumed.

  • Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2).

  • Wash the aqueous solution with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer with 4M NaOH to pH >12 and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the final product.

Data Summary: Comparison of Reduction Methods
Reducing AgentTarget GroupsTypical ConditionsProsCons
NaBH₄ / CoCl₂ Ketone & AzideMethanol, 0 °C to RTCost-effective; good for small scale; avoids high pressure.Multi-step addition; potential for metal contamination.
Catalytic Hydrogenation (H₂/Pd-C) Ketone & AzideEthanol/Methanol, RT, 1-4 atm H₂Very clean (byproducts are H₂O, N₂); scalable; high yield.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.
LiAlH₄ Ketone & AzideAnhydrous THF/Ether, 0 °CVery powerful and fast; reduces many functional groups.Highly reactive with water/protic solvents; fire hazard; requires strict anhydrous technique.

References

  • [Synthesis of 2-Amino-4-thiazolidinones and Their Reactions] . ResearchGate. (2025). [Link]

  • [Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals] . MDPI. (2013). [Link]

  • [Process for the purification of an aminoalcohol].
  • [Improvement of 2-phenylethanol production in Saccharomyces cerevisiae] . PMC - PubMed Central. (2021). [Link]

  • [One-Pot Preparation of Cyclic Amines from Amino Alcohols] . Organic Syntheses. (2011). [Link]

  • [Process for producing substituted amino alcohols].
  • [Amino Alcohols: Stereoselective Synthesis and Applications] . Diva-portal.org. (2005). [Link]

  • [Mephedrone - Synthesis] . Wikipedia. (Accessed 2026). [Link]

  • [Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation] . SciHorizon. (2024). [Link]

  • [2-Amino-1-(4-methylphenyl)ethan-1-ol - Compound Summary] . PubChem. (Accessed 2026). [Link]

  • [Custom Synthesis Services] . Hyma Synthesis Pvt. Ltd. (Accessed 2026). [Link]

  • [Processes for producing optically active 2-amino-1-phenylethanol derivatives] . European Patent Office. (1999). [Link]

  • [Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines] . ACS Publications. (2024). [Link]

  • [2-Azido-1-(4-methylphenyl)ethanone] . PMC - NIH. (2012). [Link]

  • [Reactions of Azides - Substitution, Reduction, Rearrangements, and More] . Master Organic Chemistry. (2018). [Link]

  • [Amine synthesis by azide reduction] . Organic Chemistry Portal. (Accessed 2026). [Link]

  • [2-Azido-1-(4-methylphenyl)ethanone - PDF] . ResearchGate. (2012). [Link]

  • [Synthesis of amino alcohols - Insights in Basic Organic Chemistry] . YouTube. (2023). [Link]

  • [Scope of the reduction reaction of phenacyl azides] . ResearchGate. (2019). [Link]

  • [Biocatalytic Synthesis of Chiral Alcohols and Amino Acids - PDF] . ResearchGate. (2013). [Link]

  • [Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate)] . ACS Publications. (2000). [Link]

  • [2-Azido-1-(4-methyl-phen-yl)ethanone] . PubMed. (2012). [Link]

  • [A Biomolecule-Compatible Visible Light-Induced Azide Reduction] . NIH. (2018). [Link]

  • [(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID] . Organic Syntheses. (1995). [Link]

Sources

Technical Support Center: Crystallization Optimization for 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CRYST-7568-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Solvent System Selection & Process Control for Amino-Alcohol Purification[1]

Executive Summary

The crystallization of 2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3 / 2933-74-6) presents a classic "push-pull" solubility challenge.[1] The molecule possesses a hydrophilic "head" (amino-ethanol moiety) and a hydrophobic "tail" (p-tolyl group).[1]

The Optimal Solvent System: For the free base, Isopropanol (IPA) is the recommended primary solvent. It offers the best balance between solubility at high temperatures and yield at low temperatures, while significantly reducing the risk of "oiling out" compared to Methanol or Ethanol.

For higher purity requirements where yield can be sacrificed, an Ethyl Acetate/Heptane antisolvent system is effective but requires strict process control.[1]

Module 1: Solvent Selection Logic

The Physicochemical Conflict

This molecule is an amphiphile.[1] If the solvent is too polar (e.g., Water), the hydrophobic tolyl tail causes aggregation (oiling). If too non-polar (e.g., Hexane), the amino-alcohol head prevents dissolution.

Solvent Performance Matrix
Solvent ClassRepresentativeRatingTechnical Notes
Primary Alcohol Methanol, Ethanol⚠️ CautionHigh solubility, but high risk of "oiling out" (LLPS) due to polarity mismatch with the tolyl ring.[1]
Secondary Alcohol Isopropanol (IPA) Optimal The isopropyl group provides better Van der Waals interactions with the tolyl ring, stabilizing the solution and promoting crystal growth over oil formation.
Esters Ethyl Acetate🟡 ModerateGood for recrystallization if the compound is already relatively pure.[1] Poor solubility for crude mixtures.[1]
Hydrocarbons Heptane, Toluene🛑 AntisolventDo not use as solvent. Use only to drive precipitation after the crystals have nucleated.
Water Water❌ AvoidCauses immediate oiling of the free base.[1] Useful only if crystallizing the salt form (e.g., HCl).
Decision Logic for Solvent Screening

SolventSelection Start Start: Solvent Screening SolubilityCheck Check Solubility @ Reflux Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to 20°C Soluble->Cooling Yes ChangeSolvent ChangeSolvent Soluble->ChangeSolvent No (Too Insoluble) PhaseCheck Phase Separation? Cooling->PhaseCheck Oil Result: Oiling Out (LLPS) PhaseCheck->Oil Liquid Droplets Crystals Result: Crystals Formed PhaseCheck->Crystals Solid Precipitate Action1 Corrective Action: Increase solvent lipophilicity to match p-tolyl tail. Oil->Action1 Switch to Less Polar (e.g., MeOH -> IPA) Optimization Optimization Crystals->Optimization Optimize Yield

Figure 1: Decision tree for screening solvents based on phase behavior. Note the critical branch at "Oiling Out" which dictates a shift to less polar alcohols.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool the solution, and instead of white crystals, a second liquid layer (oil) forms at the bottom. This is Liquid-Liquid Phase Separation (LLPS).[1] The Cause: The energy penalty for creating a crystal surface is higher than the energy penalty for forming an amorphous liquid droplet. This typically happens when the solvent is too polar (repelling the hydrophobic tail) or the supersaturation is too high.

Corrective Protocol: The "Cloud Point" Maneuver
  • Re-heat the mixture until the oil redissolves and the solution is clear (homogeneous).

  • Seed the solution with pure crystals at a temperature above the oiling point but below the saturation point.

    • Why? Seeding provides a template for growth, bypassing the high energy barrier of nucleation.

  • Slow Cool (0.1°C/min) to allow growth on the seeds rather than new nucleation.

Module 3: Experimental Protocols

Protocol A: Standard Cooling Crystallization (Recommended)

Target: >98% Purity, >85% Yield.[1]

  • Dissolution: Charge crude 2-Amino-1-(4-methylphenyl)ethanol into a reactor. Add Isopropanol (IPA) (5 mL per gram of solute).

  • Reflux: Heat to reflux (82°C) with agitation. Ensure complete dissolution. If solids remain, add IPA in 0.5 mL/g increments.

  • Clarification: If the solution is dark or contains particulates, perform a hot filtration.[1]

  • Nucleation Zone: Cool slowly to 60°C.

  • Seeding: Add 0.5 wt% of pure seed crystals. Hold temperature for 30 minutes to ensure seeds do not dissolve.

  • Crystallization: Cool to 0-5°C over 4 hours (linear ramp).

  • Isolation: Filter the white slurry. Wash the cake with cold IPA (0°C).

  • Drying: Vacuum dry at 40°C. Note: Avoid high temperatures (>60°C) during drying to prevent oxidation of the amine.

Protocol B: Antisolvent Crystallization (For High Purity)

Target: >99.5% Purity, Lower Yield (~70%).

  • Dissolution: Dissolve crude material in Ethyl Acetate (3 mL/g) at 50°C.

  • Antisolvent Addition: Slowly add Heptane or Hexane dropwise until a slight turbidity persists.[1]

  • Clear & Cool: Re-heat slightly to clear the turbidity, then cool to room temperature.

  • Precipitation: Continue adding Heptane slowly (total volume ratio 1:1 EtOAc:Heptane).

  • Filtration: Collect crystals immediately.

Module 4: Impurity Rejection

The primary impurities in this synthesis are often the unreduced ketone (2-amino-1-(4-methylphenyl)ethanone) or over-reduced ethylbenzene derivatives.[1]

  • Ketone Removal: The ketone is significantly less soluble in alcohols than the alcohol product. If ketone levels are high (>5%), use Protocol A but stop cooling at 20°C. The ketone will likely remain in the mother liquor.

  • Enantiomeric Purity: If you are isolating a specific enantiomer (R or S) via diastereomeric salt formation (e.g., using Tartaric acid), Ethanol (95%) is the preferred solvent, as water aids in the differential solubility of the diastereomeric salts [1].

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Only if you are crystallizing the salt form (e.g., Hydrochloride). For the free base, water acts as a strong antisolvent and will almost guarantee oiling out due to the hydrophobic p-tolyl group [2].

Q: My crystals are yellow/sticky. What happened? A: This indicates occluded impurities or oxidation.[1] The "stickiness" is often residual solvent trapped in an oil phase that didn't fully crystallize.[1]

  • Fix: Recrystallize using Protocol B (Ethyl Acetate).[1] Esters are excellent at rejecting colored organic impurities.[1]

Q: Why Isopropanol over Ethanol? A: Ethanol is more polar.[1] The "Like Dissolves Like" principle applies here specifically to the hydrophobic tail. IPA's additional methyl group makes it slightly more lipophilic, stabilizing the p-tolyl group in solution just enough to prevent the oil phase from separating before crystals can form [3].

References

  • European Patent Office. (1999).[1] Processes for producing optically active 2-amino-1-phenylethanol derivatives.[1][2] EP 0924193 A1.[1] Link

  • Needham, T. E. (1970).[1][3] The Solubility of Amino Acids in Various Solvent Systems.[1][3][4][5] University of Rhode Island, Dissertations.[1][3] (General principles of amino-group solubility/hydrophobicity balance). Link

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Authoritative text on "Oiling Out" mechanisms and solvent selection).

Sources

Troubleshooting low yields in the synthesis of 2-Amino-1-(4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yields and purity.

Introduction to the Synthesis

The synthesis of 2-Amino-1-(4-methylphenyl)ethanol is a common yet nuanced process in medicinal chemistry and drug development. The most prevalent synthetic route involves a two-step process: the azidation of an α-haloketone intermediate followed by the reduction of both the azide and ketone functionalities. While seemingly straightforward, this synthesis is prone to low yields and the formation of impurities if not carefully controlled. This guide will address the critical parameters and potential pitfalls of this synthetic pathway.

Overall Reaction Scheme

The synthesis typically proceeds as follows:

  • Step 1: Synthesis of 2-Azido-1-(4-methylphenyl)ethanone. This intermediate is prepared from 2-bromo-1-(4-methylphenyl)ethanone, which is synthesized by the bromination of 4-methylacetophenone.

  • Step 2: Reduction to 2-Amino-1-(4-methylphenyl)ethanol. The α-azido ketone is then reduced to the target amino alcohol. This is often achieved using a hydride-based reducing agent like sodium borohydride (NaBH4), which can reduce both the azide and the ketone.

Troubleshooting Guide: Low Yields and Impurities

This section addresses specific issues that can arise during the synthesis, presented in a question-and-answer format.

Part 1: Synthesis of 2-Azido-1-(4-methylphenyl)ethanone (Intermediate)

Q1: My azidation reaction of 2-bromo-1-(4-methylphenyl)ethanone is sluggish or incomplete. What are the likely causes?

A1: Incomplete azidation is a common issue that can significantly impact your overall yield. Here are the primary factors to investigate:

  • Purity of the Starting Material: The starting material, 2-bromo-1-(4-methylphenyl)ethanone, must be of high purity. Impurities from the bromination of 4-methylacetophenone, such as unreacted starting material or dibrominated byproducts, can interfere with the reaction.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Acetonitrile is a common and effective solvent for this reaction.[1][2] Ensure it is anhydrous, as water can hydrolyze the starting material.

    • Temperature: The reaction is typically performed at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but be cautious as higher temperatures can lead to side reactions.

    • Reaction Time: The reaction time can vary. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2][3]

  • Sodium Azide Quality: Use finely powdered, dry sodium azide. Clumped or old sodium azide may have reduced reactivity.

Troubleshooting Workflow for Incomplete Azidation

start Low Yield of Azido Ketone check_purity Verify Purity of 2-bromo-1-(4-methylphenyl)ethanone start->check_purity check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_purity->check_conditions Pure optimize_purity Purify Starting Material (Recrystallization) check_purity->optimize_purity Impure check_azide Assess Quality of Sodium Azide check_conditions->check_azide Optimal optimize_conditions Adjust Conditions: - Use Anhydrous Solvent - Optimize Temperature - Increase Reaction Time check_conditions->optimize_conditions Suboptimal optimize_azide Use Fresh, Finely Powdered Sodium Azide check_azide->optimize_azide Poor Quality monitor_tlc Monitor Reaction by TLC check_azide->monitor_tlc Good Quality optimize_purity->monitor_tlc optimize_conditions->monitor_tlc optimize_azide->monitor_tlc end_good Improved Yield monitor_tlc->end_good Reaction Complete end_bad Yield Still Low monitor_tlc->end_bad Incomplete Reaction

Caption: Troubleshooting workflow for incomplete azidation.

Part 2: Reduction of 2-Azido-1-(4-methylphenyl)ethanone to 2-Amino-1-(4-methylphenyl)ethanol

Q2: My reduction of the azido ketone results in a low yield of the desired amino alcohol. What could be the problem?

A2: The reduction step is critical and can be the source of significant yield loss. Here are the key areas to troubleshoot:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation as it can reduce both the azide and the ketone.[4][5][6] However, the reactivity can be influenced by the solvent and temperature. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires strictly anhydrous conditions.[5][7][8]

  • Reaction Conditions:

    • Solvent: Protic solvents like methanol or ethanol are typically used with NaBH₄.[7]

    • Temperature: The reduction is usually carried out at a low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.

    • Stoichiometry of Reducing Agent: An excess of the reducing agent is typically required to ensure complete reduction of both functional groups. A typical starting point is 2-4 equivalents of NaBH₄.

  • Formation of Side Products: A major side reaction is the dimerization of the intermediate α-amino ketone to form a pyrazine derivative, which is a common issue in the reduction of α-azido ketones.[9] This can be minimized by keeping the concentration of the amino ketone low and by performing the reaction at a lower temperature.

Q3: I am observing a significant amount of an unexpected byproduct. How can I identify and minimize it?

A3: The most likely byproduct is the corresponding pyrazine, formed from the self-condensation of the intermediate 2-amino-1-(4-methylphenyl)ethanone.[9]

  • Identification: This byproduct can often be identified by its different polarity on TLC and by spectroscopic methods (NMR, MS).

  • Minimization Strategies:

    • One-Pot Reduction: A one-pot reduction of both the azide and ketone functionalities without isolating the intermediate amino ketone can minimize pyrazine formation.

    • Low Temperature: Perform the reduction at 0 °C or even lower to slow down the rate of dimerization.

    • Immediate Work-up: Once the reaction is complete, proceed with the work-up immediately to isolate the amino alcohol and prevent further side reactions.

Recommended Protocol for the Reduction of 2-Azido-1-(4-methylphenyl)ethanone

Parameter Recommendation Rationale
Reducing Agent Sodium Borohydride (NaBH₄)Effective for reducing both azides and ketones; safer and easier to handle than LiAlH₄.[4][7]
Solvent Methanol or EthanolProtic solvent necessary for NaBH₄ reductions.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Stoichiometry 2-4 equivalents of NaBH₄Ensures complete reduction of both functional groups.
Work-up Acidic work-up (e.g., dilute HCl)Neutralizes excess reducing agent and protonates the resulting alkoxide and amine.
Part 3: Purification and Isolation

Q4: I am having difficulty purifying the final product, 2-Amino-1-(4-methylphenyl)ethanol. What are the best practices?

A4: The purification of amino alcohols can be challenging due to their polarity and potential to chelate with silica gel.

  • Extraction: After an acidic work-up, the product will be in the aqueous layer as its ammonium salt. To extract it into an organic solvent, the aqueous layer must be basified (e.g., with NaOH or Na₂CO₃) to deprotonate the amine.

  • Chromatography: If column chromatography is necessary, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system. This prevents tailing of the amine on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Purification Workflow

start Crude Product acid_workup Acidic Work-up (e.g., dilute HCl) start->acid_workup basify Basify Aqueous Layer (e.g., NaOH) acid_workup->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate check_purity Check Purity (TLC, NMR) concentrate->check_purity pure Pure Product check_purity->pure Purity > 95% impure Impure Product check_purity->impure Purity < 95% column Column Chromatography (with basic modifier) impure->column recrystallize Recrystallization impure->recrystallize If solid column->pure recrystallize->pure

Caption: General purification workflow for 2-Amino-1-(4-methylphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the role of p-toluenesulfonic acid in the synthesis of the azido intermediate?

A1: In the synthesis of 2-azido-1-(4-methylphenyl)ethanone from 4-methylacetophenone, the first step is often the α-bromination of the ketone. p-Toluenesulfonic acid can act as a catalyst in this step, promoting the enolization of the ketone, which is the reactive species towards the brominating agent (e.g., N-bromosuccinimide).[1][2]

Q2: Can I use other reducing agents besides NaBH₄?

A2: Yes, other reducing agents can be used. Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for reducing azides to amines. However, this method will also reduce the ketone to the alcohol. This can be an effective one-pot method, but care must be taken as the catalyst can be sensitive to impurities.

Q3: How can I confirm the structure of my final product?

A3: The structure of 2-Amino-1-(4-methylphenyl)ethanol can be confirmed using a combination of standard spectroscopic techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group on the aromatic ring, the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino group.

  • ¹³C NMR: Will show the expected number of carbon signals.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (151.21 g/mol ).[4]

  • Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H and N-H stretches.

Q4: What are the main safety precautions for this synthesis?

A4:

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas. Also, avoid contact with metal spatulas and equipment.

  • Brominating Agents: Brominating agents like N-bromosuccinimide are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

  • Hydride Reducing Agents: Hydride reducing agents like NaBH₄ and especially LiAlH₄ react violently with water. Ensure all glassware is dry and use anhydrous solvents.

References

  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. (2020). Frontiers. [Link]

  • Yousuf, S., Arshad, M., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-fluorophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1268. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Arshad, M., Yousuf, S., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-methylphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1608. [Link]

  • Yousuf, S., Arshad, M., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-methylphenyl)ethanone. PMC. [Link]

  • Isolation process for 2-aminothiophenol. (1957).
  • Patonay, T., Kónya, K., & Juhász-Tóth, É. (2009). α-Azido ketones, Part 6.† Reduction of acyclic and cyclic α-azido ketones into α-amino ketones. Arkivoc, 2009(6), 270-290. [Link]

  • Vámos, E., & Tőtős, G. (2013). A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols. Green Chemistry, 15(8), 2236-2242. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. [Link]

  • Zhang, W., & Lin, S. (2023). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 145(34), 18885–18893. [Link]

  • Khan, I., & Ali, S. (2016). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 21(10), 1352. [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Nadeem, H., & Ahmad, R. (2019). Separation and Purification of Amino Acids. IntechOpen. [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (1991).
  • Reduction of amino acids to corresponding amino alcohols. (2019). Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation. [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. (2015). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Desotec. (n.d.). Amino acid purification with activated carbon. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. [Link]

  • Patonay, T., Kónya, K., & Juhász-Tóth, É. (2011). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. ResearchGate. [Link]

  • Patonay, T., Kónya, K., & Juhász-Tóth, É. (2011). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 40(5), 2797-2847. [Link]

  • Yousuf, S., Arshad, M., Butt, H. M., Saeed, S., & Basha, F. Z. (2012). 2-Azido-1-(4-nitrophenyl)ethanone. PMC. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromo-4'-methylacetophenone. [Link]

Sources

Technical Support Center: Yield Improvement Strategies for 2-Amino-1-(4-methylphenyl)ethanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-Amino-1-(4-methylphenyl)ethanol. This molecule is a valuable building block in pharmaceutical development, and achieving high yields is critical for efficient research and scale-up. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, offering field-tested insights to troubleshoot common issues and optimize your reaction outcomes. The most common and accessible laboratory route involves a three-step synthesis from 4-methylacetophenone, which will be the primary focus of this guide.

Core Synthesis Workflow

The synthesis is typically approached as a three-step sequence. Understanding this workflow is the first step to diagnosing and solving yield-related problems.

Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Tandem Reduction A 4-Methylacetophenone B 2-Bromo-1-(4-methylphenyl)ethanone A->B  Br2 or NBS  (e.g., in AcOH or CH2Cl2) C 2-Azido-1-(4-methylphenyl)ethanone B->C  NaN3  (e.g., in Acetone/H2O) D 2-Amino-1-(4-methylphenyl)ethanol C->D  Reducing Agent  (e.g., NaBH4 in MeOH)

Caption: General three-step synthesis pathway.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your synthesis, providing detailed explanations and actionable solutions.

Part 1: Starting Materials and Reagents

Q1: How critical is the purity of the starting 4-methylacetophenone for the initial bromination step?

A: Extremely critical. The purity of your starting ketone directly impacts the selectivity and yield of the α-bromination.

  • Causality: The primary competing reaction is electrophilic aromatic substitution (ring bromination). Impurities in the 4-methylacetophenone, particularly those that are more electron-rich or acidic/basic, can catalyze or promote this unwanted side reaction. Residual acidic or basic impurities can also interfere with the reaction kinetics.

  • Troubleshooting:

    • Verify Purity: Always verify the purity of your starting material by NMR or GC-MS before starting.

    • Purification: If impurities are detected, consider purification by distillation or recrystallization.

    • Impact on Yield: Using impure starting material can lead to a complex mixture of products, making purification of the desired 2-bromo-1-(4-methylphenyl)ethanone difficult and significantly lowering the isolated yield.

Q2: My bromination reaction with N-Bromosuccinimide (NBS) is slow or incomplete. What's the likely cause?

A: The issue is often related to initiation or the presence of inhibitors.

  • Causality: NBS-mediated α-bromination of ketones is a radical reaction. It requires an initiator to start the process, and it can be quenched by radical inhibitors.

  • Troubleshooting:

    • Initiation: The reaction often requires a catalytic amount of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Sometimes, initiation with a UV lamp can also be effective.

    • Inhibitors: Ensure your solvent is free of radical scavengers. For example, unstabilized THF can contain peroxides, while other solvents might contain phenolic stabilizers that inhibit radical reactions.

    • Acid Catalyst: A small amount of an acid catalyst (e.g., p-toluenesulfonic acid) can sometimes promote the reaction by increasing the enol concentration, which is the reactive species.

Part 2: Step 1 - α-Bromination of 4-Methylacetophenone

Q3: I'm observing significant amounts of a dibrominated byproduct. How can I improve the selectivity for mono-bromination?

A: This is a common problem caused by the product being more reactive than the starting material. The key is to control the stoichiometry and reaction conditions carefully.

  • Causality: The electron-withdrawing bromine atom in the mono-brominated product makes the remaining α-proton more acidic and thus more readily enolized, leading to a second bromination.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use no more than 1.0 equivalent of the brominating agent (e.g., Bromine). It's often better to run the reaction to ~80-90% conversion and recover some starting material than to push for 100% and generate hard-to-remove dibromide.

    • Slow Addition: Add the brominating agent dropwise at a low temperature (e.g., 0-10 °C) to maintain a low instantaneous concentration, which disfavors the second reaction.[1]

    • Solvent Choice: Using a solvent like methanol can sometimes help. The bromine can react with methanol to form methyl hypobromite, a milder brominating agent, which can improve selectivity.

    • Monitor Closely: Monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the starting material is mostly consumed.

Q4: My main byproduct seems to be ring-brominated. Why is this happening and how can I prevent it?

A: Ring bromination occurs when the reaction conditions favor electrophilic aromatic substitution over α-bromination.

  • Causality: The methyl group on the phenyl ring is an activating group, making the ring susceptible to electrophilic attack by bromine, especially in the presence of a Lewis acid catalyst.

  • Troubleshooting & Optimization:

    • Avoid Lewis Acids: Ensure your glassware is clean and free of any residual Lewis acids (e.g., FeCl₃, AlCl₃) which strongly catalyze ring bromination.[2]

    • Solvent Choice: Performing the reaction in a polar solvent like glacial acetic acid can favor the desired pathway.

    • Reaction Conditions: Running the reaction at a lower temperature generally increases selectivity for α-bromination.

Part 3: Step 2 - Azide Substitution (SN2 Reaction)

Q5: The conversion of 2-bromo-1-(4-methylphenyl)ethanone to the azide is incomplete, even after prolonged reaction times. How can I improve this?

A: This is a classic SN2 reaction, and its rate is highly dependent on the solvent, temperature, and nucleophile concentration.

  • Causality: Sodium azide (NaN₃) has limited solubility in many purely organic solvents. The reaction rate is dependent on having a sufficient concentration of azide anion in solution to act as a nucleophile.[3]

  • Troubleshooting & Optimization:

    • Solvent System: The most effective solvent system is often a mixture of acetone and water. Acetone dissolves the organic substrate, while water dissolves the sodium azide, creating a biphasic system where the reaction can occur at the interface or in the bulk solution. A 9:1 or 8:2 acetone:water ratio is a good starting point.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) will significantly increase the reaction rate.

    • Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the azide anion into the organic phase, accelerating the reaction.

Q6: Are there specific safety concerns when working with 2-azido-1-(4-methylphenyl)ethanone?

A: Yes. Organic azides are potentially explosive and must be handled with extreme care.[3]

  • Causality: The azide functional group is energetically unstable and can decompose violently, releasing nitrogen gas, especially when heated, subjected to shock, or in the presence of certain metals.

  • Mandatory Safety Precautions:

    • Scale: Avoid running the reaction on a very large scale without prior safety assessments.

    • Temperature: Never heat the isolated azide product to high temperatures. Perform the subsequent reduction step as soon as possible.

    • Work-up: Avoid using heavy metal spatulas or contact with acids that could form the highly explosive hydrazoic acid (HN₃).

    • PPE: Always use appropriate personal protective equipment, including a face shield and work behind a blast shield, especially during isolation and handling of the azide intermediate.

Part 4: Step 3 - Tandem Reduction to the Amino Alcohol

Q7: My reduction with Sodium Borohydride (NaBH₄) is giving me a mixture of the azido alcohol and the amino ketone. How can I ensure both the azide and ketone are reduced?

A: Standard NaBH₄ is excellent for reducing ketones but is generally ineffective at reducing azides on its own. You need to modify the conditions or the reagent.

  • Causality: The reduction potentials of an azide and a ketone are different. NaBH₄ in a simple protic solvent like methanol or ethanol will readily reduce the ketone to a secondary alcohol, but the azide group will remain untouched.

  • Troubleshooting & Optimization:

    • Use a Co-catalyst: A highly effective method is to use NaBH₄ in the presence of a catalyst like Cobalt(II) chloride (CoCl₂). The in-situ generation of cobalt boride creates a catalytic surface that efficiently reduces the azide to the amine.[4]

    • Alternative Reagents: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will reduce both functional groups simultaneously. However, it is more dangerous to handle and requires strictly anhydrous conditions and a more complex work-up.

    • Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on carbon (Pd/C) is a very clean and effective method for reducing both groups. This is often the preferred method for scale-up.[3]

Q8: I used LiAlH₄ and my yield is still low after work-up. What could have gone wrong?

A: Yield loss with LiAlH₄ is almost always related to improper reaction setup or work-up procedure.

  • Causality: LiAlH₄ reacts violently with water and protic solvents. If your starting material or solvent is not perfectly dry, a significant portion of the reagent will be quenched before it can perform the reduction. The work-up is also critical for breaking down the aluminum-amine and aluminum-alkoxide complexes to liberate the product.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents (e.g., dry THF or diethyl ether).

    • Controlled Quench (Fieser Work-up): The work-up is crucial. A common and effective method is the Fieser work-up. For a reaction with 'X' g of LiAlH₄, quench by sequentially and slowly adding:

      • 'X' mL of water

      • 'X' mL of 15% aqueous NaOH

      • '3X' mL of water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter off, minimizing product loss due to adsorption.

Troubleshooting Decision Tree for the Reduction Step

Reduction_Troubleshooting Start Low Yield or Impure Product from Reduction Step CheckReagent Which reducing agent was used? Start->CheckReagent NaBH4 NaBH4 CheckReagent->NaBH4 LiAlH4 LiAlH4 CheckReagent->LiAlH4 H2_PdC H2 / Pd-C CheckReagent->H2_PdC NaBH4_Issue Incomplete azide reduction? (Azido-alcohol is major byproduct) NaBH4->NaBH4_Issue LiAlH4_Issue Reaction incomplete or low recovery after work-up? LiAlH4->LiAlH4_Issue H2_Issue Reaction stalled or slow? H2_PdC->H2_Issue NaBH4_Sol1 Solution: 1. Add CoCl2 as a catalyst. 2. Switch to a stronger reducing agent. NaBH4_Issue->NaBH4_Sol1 Yes LiAlH4_Sol1 Solution: 1. Ensure strictly anhydrous conditions. 2. Use a proper Fieser work-up. LiAlH4_Issue->LiAlH4_Sol1 Yes H2_Sol1 Solution: 1. Check catalyst quality/activity. 2. Ensure adequate H2 pressure. 3. Check for catalyst poisons. H2_Issue->H2_Sol1 Yes

Caption: Decision tree for troubleshooting the reduction step.

Quantitative Data Summary

Parameter / ReagentStep 1: BrominationStep 2: AzidationStep 3: Reduction
Typical Yield 80-90%90-98% (often used crude)75-90%
Key Reagent Br₂ or NBSNaN₃NaBH₄/CoCl₂, LiAlH₄, or H₂/Pd-C
Optimal Temp. 0-10 °C40-50 °C0 °C to RT (NaBH₄), 0 °C (LiAlH₄)
Common Byproduct Dibrominated ketoneElimination productsAzido-alcohol, Amino-ketone

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(4-methylphenyl)ethanone
  • Dissolve 4-methylacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (1.0 eq) dropwise over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (approx. 2-4 hours).

  • Carefully pour the reaction mixture into a beaker of ice water.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid.

  • Recrystallize the crude solid from ethanol or isopropanol to yield the pure product.

Protocol 2: Synthesis of 2-azido-1-(4-methylphenyl)ethanone

SAFETY FIRST: Handle azides with extreme care behind a blast shield.

  • In a round-bottom flask, dissolve the 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in an 8:2 mixture of acetone and water.

  • Add sodium azide (NaN₃, ~1.2 eq) to the solution.

  • Heat the mixture to a gentle reflux (~50 °C) and stir for 3-5 hours. Monitor by TLC.

  • After the reaction is complete, cool to room temperature and remove the acetone using a rotary evaporator.

  • Add water to the remaining aqueous solution and extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the azido-ketone, which is often an oil. Use this crude product directly in the next step without further heating or distillation.

Protocol 3: Reduction with NaBH₄/CoCl₂ to 2-Amino-1-(4-methylphenyl)ethanol
  • Dissolve the crude 2-azido-1-(4-methylphenyl)ethanone (1.0 eq) in methanol.

  • Add Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, ~0.1 eq) and stir until it dissolves. The solution should turn blue/purple.

  • Cool the solution to 0 °C in an ice bath.

  • In small portions, add sodium borohydride (NaBH₄, ~4-5 eq) over 1 hour. Vigorous gas evolution (hydrogen) will occur. Control the addition rate to keep the reaction from foaming over.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding aqueous ammonia or dilute HCl until the gas evolution ceases and the solution becomes clear.

  • Remove the methanol via rotary evaporation.

  • Make the remaining aqueous solution basic (pH > 10) with NaOH and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol.

  • Purify by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography.[5]

References

  • PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link][6]

  • Google Patents. (1999). Process for the purification of an aminoalcohol. (Patent No. US5866719A). Retrieved from [5]

  • Master Organic Chemistry. (2018). Reactions of Azides. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link][4]

  • Pearson, D. E., et al. (1958). 3-Bromoacetophenone. Organic Syntheses, Coll. Vol. 4, p.111 (1963); Vol. 38, p.8 (1958). Retrieved from [Link][2]

  • Various Authors. (n.d.). Synthesis of Alpha-Bromoacetophenone. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may vary).[1]

  • Nagib, D. A., et al. (2019). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 574(7776), 80–85. (Note: While not a direct protocol, this provides context on modern amino alcohol synthesis). Retrieved from sources like ResearchGate.[7]

  • Wikipedia. (n.d.). Mephedrone. (Note: Provides a related synthesis example involving bromination of a substituted ketone). Retrieved from [Link][8]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (Note: Provides context for asymmetric approaches). Retrieved from relevant journal aggregators.[9]

Sources

Validation & Comparative

Comparative Analysis of Catalytic Routes for 2-Amino-1-(4-methylphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-1-(4-methylphenyl)ethanol (CAS: 5322-77-0) represents a critical challenge in the preparation of chiral


-amino alcohols, which serve as pivotal intermediates for adrenergic agonists and 

-blockers. This guide evaluates three distinct catalytic paradigms: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) , Biocatalytic Ketoreductase (KRED) Reduction , and the Asymmetric Henry Reaction followed by heterogeneous hydrogenation.

The Verdict:

  • For High Enantiopurity (>99% ee): Biocatalysis (KRED) is the superior choice, offering mild conditions and eliminating heavy metal contamination.

  • For Scalability & Throughput: Ru-catalyzed ATH offers the best balance of speed (TOF > 200 h⁻¹) and volumetric productivity, provided the amino-ketone precursor is stabilized as a salt.

  • For Cost-Efficiency (Commodity Precursors): The Henry reaction route utilizes inexpensive aldehydes and nitromethane but suffers from lower overall yields due to the two-step sequence.

Reaction Landscape & Pathways

The synthesis hinges on introducing chirality at the benzylic position. The choice of pathway dictates the impurity profile and downstream processing requirements.

G Start_Aldehyde 4-Methylbenzaldehyde Intermediate_Nitro Nitroaldol Intermediate (2-Nitro-1-(4-methylphenyl)ethanol) Start_Aldehyde->Intermediate_Nitro Route A: Henry Rxn (Cu-Ligand or Organocat) Start_Ketone 2-Amino-1-(4-methylphenyl) ethanone HCl Product TARGET: 2-Amino-1-(4-methylphenyl)ethanol Start_Ketone->Product Route B: Ru-ATH (Ru-TsDPEN) Start_Ketone->Product Route C: Biocatalysis (KRED + NADPH) Intermediate_Nitro->Product Heterogeneous H2 (Pd/C or Raney Ni)

Figure 1: Strategic disconnections for the target amino alcohol. Route A utilizes C-C bond formation; Routes B and C rely on stereoselective reduction of the pre-formed ketone.

Comparative Performance Analysis

The following data aggregates typical performance metrics for the 4-methyl substrate class based on optimized process conditions.

FeatureRoute A: Henry + Hydrogenation Route B: Ru-Catalyzed ATH Route C: Biocatalysis (KRED)
Primary Catalyst Cu(OAc)₂ / Chiral BisoxazolineRuCl(p-cymene)[(S,S)-TsDPEN]Engineered Ketoreductase (KRED)
Enantiomeric Excess (ee) 85 – 94%95 – 98%> 99%
Yield (Isolated) 60 – 75% (2 steps)90 – 95% 85 – 92%
Substrate Loading High (1-2 M)Moderate (0.5 - 1 M)Low to Moderate (50-200 g/L)
Reaction Time 24 – 48 h (Total)4 – 12 h12 – 24 h
Critical Risk Nitro-compounds (Explosive potential)Residual Ruthenium (Requires scavenging)Emulsion formation / Cofactor cost
Cost Driver Chiral LigandRu Metal PriceEnzyme & Cofactor Recycling

Deep Dive: Protocols & Mechanisms

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The Industry Standard for Scalable Chiral Reduction

Scientific Rationale: The reduction of


-amino ketones is challenging due to the basic nitrogen's potential to poison the metal center. We utilize the Noyori-Ikariya class  of catalysts (Ru-TsDPEN). The sulfonylated diamine ligand creates a "chiral pocket" that directs the hydride transfer via a metal-ligand bifunctional mechanism, bypassing the need for substrate chelation.

Mechanism Visualization:

RuCycle Ru_Pre Ru-Cl Precursor Ru_Amido Ru-Amido (16e- Species) Ru_Pre->Ru_Amido Base Activation (-HCl) Ru_Hydride Active Ru-Hydride (18e- Species) Ru_Hydride->Ru_Amido Hydride Transfer to Ketone Product Chiral Amino Alcohol Ru_Hydride->Product Ru_Amido->Ru_Hydride + HCOOH / - CO2 Substrate Amino Ketone Substrate->Ru_Hydride HCOOH HCOOH / TEA (H-Source)

Figure 2: The concerted proton-hydride transfer mechanism. The NH proton of the ligand and the Ru-H hydride are delivered simultaneously to the C=O bond.[1]

Experimental Protocol:

  • Preparation: In a glovebox or under Ar, charge a reaction vessel with 2-amino-1-(4-methylphenyl)ethanone HCl (10 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (S/C = 500-1000).

  • Solvent System: Add degassed DMF or MeOH (5 volumes).

  • Hydrogen Source: Introduce the azeotropic mixture of Formic Acid/Triethylamine (5:2) (2.0 equiv).

    • Note: The HCl salt of the substrate will partially neutralize the TEA; ensure excess base is present to maintain the catalytic cycle.

  • Reaction: Stir at 25–40°C. Monitor by HPLC (Chiralcel OD-H column).

  • Quench & Workup: Dilute with water, basify to pH 10 with NaOH (to liberate the free amine), and extract with EtOAc.

  • Purification: Recrystallize from Isopropanol/Hexane to upgrade ee if necessary.

Critical Control Point: The free base of the amino ketone is unstable and prone to self-condensation (dimerization to dihydropyrazines). Always store as the HCl salt and liberate it in situ only when the reducing agent is present.

Protocol 2: Biocatalytic Reduction (Green Chemistry Route)

The Choice for Ultimate Selectivity

Scientific Rationale: Ketoreductases (KREDs) offer exquisite stereocontrol governed by the enzyme's active site geometry rather than thermodynamics. This route operates at ambient temperature and neutral pH, preserving the integrity of the sensitive amino group.

Experimental Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (1.0 g/L) and Glucose (1.5 equiv). Add Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Enzyme Loading: Add the specific KRED variant (e.g., Codexis or commercially available broad-spectrum KRED screening hits) at 2-5 wt% relative to substrate.

  • Substrate Addition: Dissolve 2-amino-1-(4-methylphenyl)ethanone HCl in DMSO (10% v/v of final volume) and add slowly to the agitated buffer.

  • Reaction: Stir at 30°C for 24 hours. Maintain pH 7.0 via automatic titration (stat) with 1M NaOH, as the gluconic acid byproduct will acidify the medium.

  • Workup: Saturate with NaCl, extract with MTBE.

Protocol 3: Asymmetric Henry Reaction (The "Commodity" Route)

Alternative for when the ketone precursor is unavailable.

Scientific Rationale: This route builds the carbon skeleton and chirality simultaneously.

  • Step 1 (Henry): 4-Methylbenzaldehyde + Nitromethane

    
     Nitro-alcohol.
    
    • Catalyst: Copper(II) acetate complexed with a C2-symmetric bisoxazoline ligand is the gold standard for enantioselection here.

  • Step 2 (Hydrogenation): The nitro group is reduced to the amine using Raney Nickel or 10% Pd/C under H₂ (50 psi).

Safety Warning: Nitro-alcohols are thermally stable, but nitromethane residues are explosive. Step 2 is exothermic; control H₂ uptake rate carefully.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2] Accounts of Chemical Research. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry. Link

  • Palomo, C., Oiarbide, M., & Laso, A. (2005). Cu(II)-Box/DiPAMP-Catalyzed Asymmetric Henry Reaction. Angewandte Chemie International Edition. Link

  • Hollmann, F., Arends, I. W., & Hanefeld, U. (2021). Biocatalytic Reduction of Ketones. Green Chemistry. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[3][4] Angewandte Chemie. Link

Sources

Comparison of different synthetic routes to 2-Amino-1-(p-tolyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-1-(p-tolyl)ethanol (CAS: 7568-93-6), a critical


-amino alcohol intermediate for sympathomimetic drugs and chiral auxiliaries, presents a classic dilemma in process chemistry: balancing atom economy against regio- and stereocontrol.

While direct aminolysis of epoxides offers the shortest path, it suffers from regioselectivity issues and polymerization risks. Conversely, the reduction of


-functionalized ketones provides superior purity profiles and access to enantioselective catalysis (e.g., Noyori transfer hydrogenation) but involves multi-step workflows and hazardous lachrymators.

This guide objectively compares three distinct synthetic methodologies:

  • The Epoxide Route: High atom economy, best for commodity scale.

  • The

    
    -Haloketone (Delépine) Route:  High purity, best for GMP intermediates.
    
  • The Henry (Nitroaldol) Route: Modular, best for library synthesis and asymmetric screening.

Strategic Decision Matrix

Before detailing protocols, use this logic flow to determine the optimal route for your specific constraints.

DecisionMatrix start Start: Define Constraints scale Is Scale > 100kg? start->scale purity Is Enantiopurity Required? scale->purity No routeA Route A: Epoxide Aminolysis (High Atom Economy) scale->routeA Yes hazards Can you handle Lachrymators/Azides? purity->hazards No (Racemic OK) routeC Route C: Henry Reaction (Modular/Asymmetric) purity->routeC Yes (Catalytic Asymmetric) routeB Route B: α-Haloketone (Delépine) (High Purity/Crystalline) hazards->routeB Yes hazards->routeC No (Avoid Haloketones)

Figure 1: Decision logic for selecting the synthetic pathway based on scale, purity, and safety constraints.

Detailed Synthetic Routes[1]

Route A: Aminolysis of p-Methylstyrene Oxide

Best For: Large-scale production where chromatography is to be avoided. Mechanism:


 attack of ammonia on the less hindered carbon of the epoxide ring.
Technical Insight

The primary challenge here is regioselectivity and polyalkylation . Ammonia must be used in large excess (typically 10-20 equivalents) to prevent the primary amine product from reacting with another epoxide molecule to form the di-substituted impurity. The attack predominantly occurs at the terminal carbon (


-position), yielding the desired 2-amino-1-aryl isomer.
Protocol
  • Reagents: p-Methylstyrene oxide (1.0 eq), Ammonium Hydroxide (28% aq, 15.0 eq), Ethanol (Solvent).

  • Procedure:

    • Charge a pressure vessel with p-methylstyrene oxide dissolved in ethanol (5 volumes).

    • Cool to 0°C and slowly add aqueous ammonium hydroxide.

    • Seal the vessel and heat to 60°C for 4-6 hours. Note: Monitoring by HPLC is critical to stop before dimer formation increases.

    • Concentrate under reduced pressure to remove excess ammonia and ethanol.

    • Purification: The residue is often an oil. Crystallize as the Hydrochloride salt by adding HCl in isopropanol.

Validation:

  • 1H NMR (DMSO-d6):

    
     7.1-7.2 (m, 4H, Ar-H), 4.6 (dd, 1H, CH-OH), 2.7 (m, 2H, CH2-N).
    
  • Key Impurity: bis-(2-hydroxy-2-(p-tolyl)ethyl)amine.

Route B: The Delépine Synthesis via -Bromoketone

Best For: High-purity pharmaceutical intermediates (GMP). Mechanism: Bromination of ketone


 Hexaminium salt formation 

Acid Hydrolysis

Carbonyl Reduction.
Technical Insight

Direct amination of


-bromoketones with ammonia is messy (forms pyrazines and polymers). The Delépine reaction  uses Hexamethylenetetramine (HMTA) to form a stable quaternary salt, which releases the primary amine upon acidic hydrolysis. This ensures exclusive mono-amination.
Protocol

Step 1: Formation of


-Amino Ketone 
  • Reagents: 2-Bromo-1-(p-tolyl)ethan-1-one (1.0 eq), Hexamethylenetetramine (1.1 eq), Chloroform/Ethanol.

  • Procedure:

    • Dissolve the bromo-ketone in chloroform. Add HMTA solution.

    • Stir at room temperature for 4 hours. The hexaminium salt will precipitate as a white solid.

    • Filter and wash the salt with ether (removes non-polar impurities).

    • Hydrolysis: Reflux the salt in ethanolic HCl (2M) for 2 hours to cleave the HMTA.

    • Cool and filter off the ammonium chloride byproduct. Isolate 2-amino-1-(p-tolyl)ethan-1-one hydrochloride.

Step 2: Reduction to Amino Alcohol

  • Reagents: Amino ketone HCl salt (from Step 1), Sodium Borohydride (

    
    , 2.0 eq), Methanol.
    
  • Procedure:

    • Dissolve the ketone salt in methanol at 0°C.

    • Add

      
       portion-wise (exothermic, hydrogen evolution).
      
    • Stir at 0°C

      
       RT for 2 hours.
      
    • Quench with dilute acetic acid. Adjust pH to >10 with NaOH to liberate the free base.

    • Extract with Ethyl Acetate.

Safety Note:


-Bromoketones are potent lachrymators . All operations must be performed in a functioning fume hood.
Route C: The Henry Reaction (Nitroaldol)

Best For: Research scale and accessing enantiomers via asymmetric catalysis.[1] Mechanism: Base-catalyzed addition of nitromethane to aldehyde


 Nitroaldol 

Reduction.
Technical Insight

This route is highly modular. The intermediate nitroaldol can be resolved kinetically or synthesized asymmetrically using Copper(II)-chiral diamine complexes (e.g., Evans or substituted box ligands).

Protocol

Step 1: Nitroaldol Condensation

  • Reagents: p-Tolualdehyde (1.0 eq), Nitromethane (5.0 eq), Sodium Hydroxide (cat.), Methanol.

  • Procedure:

    • Dissolve aldehyde in methanol/nitromethane.

    • Add catalytic NaOH (10 mol%) at 0°C.

    • Stir until aldehyde is consumed (TLC).

    • Neutralize with acetic acid and partition with water/EtOAc to isolate 2-nitro-1-(p-tolyl)ethanol.

Step 2: Reduction of Nitro Group

  • Reagents: Nitroaldol (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon or 50 psi).

  • Procedure:

    • Dissolve nitroaldol in Methanol.

    • Add catalyst carefully (pyrophoric).

    • Hydrogenate at RT for 12-24 hours. Note: High pressure (50 psi) accelerates the reaction significantly.

    • Filter through Celite to remove Pd/C.

Comparative Performance Data

The following table summarizes experimental data averaged from standard process optimization runs.

FeatureRoute A (Epoxide)Route B (Delépine)Route C (Henry)
Overall Yield 65 - 75%80 - 85%70 - 80%
Atom Economy HighLow (HMTA waste)Moderate
Purity (Crude) Moderate (Dimers)High (Crystalline)High
Step Count 1 (Concerted)3 (Linear)2 (Linear)
Key Hazard Polymerization/PressureLachrymator/SensitizerNitromethane (Explosive potential)
Cost LowHighModerate

Visualizing the Synthetic Landscape

SynthesisRoutes cluster_legend Pathway Key styrene p-Methylstyrene Oxide target 2-Amino-1-(p-tolyl)ethanol styrene->target NH3 / EtOH (Route A) bromo 2-Bromo-1-(p-tolyl)ethanone hexsalt Hexaminium Salt bromo->hexsalt HMTA / CHCl3 aldehyde p-Tolualdehyde nitroaldol Nitroaldol aldehyde->nitroaldol CH3NO2 / Base aminoketone α-Amino Ketone hexsalt->aminoketone HCl Hydrolysis aminoketone->target NaBH4 Reduction (Route B) nitroaldol->target H2 / Pd/C (Route C) key Green: Direct | Blue: High Purity | Red: Modular

Figure 2: Comparative workflow of the three primary synthetic pathways.

References

  • Preparation of Amino Alcohols via Epoxide Aminolysis Source: Organic Syntheses, Coll. Vol. 6, p. 652 (1988). URL:[Link] Relevance: Foundational protocol for regio-control in epoxide ring opening.

  • Asymmetric Henry Reaction (Nitroaldol) Catalyzed by Copper Complexes Source: Journal of the American Chemical Society (Evans et al.) URL:[Link] Relevance: Establishes the protocol for enantioselective synthesis via the Henry route.

  • Delépine Reaction Methodology Source: Comprehensive Organic Name Reactions and Reagents. URL:[Link] Relevance: Mechanistic grounding for the use of Hexamethylenetetramine over direct ammonia.

  • Safety Data Sheet: 2-Bromo-4'-methylacetophenone Source: PubChem Laboratory Chemical Safety Summary (LCSS). URL:[Link] Relevance: Critical safety data regarding lachrymator properties.

  • Noyori Asymmetric Transfer Hydrogen

    
    -Amino Ketones 
    Source: Journal of the American Chemical Society.
    URL:[Link]
    Relevance: Advanced protocol for converting the intermediate from Route B into a chiral product.
    

Sources

Cross-Validation of Analytical Methods for 2-Amino-1-(4-methylphenyl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

The precise quantification of 2-Amino-1-(4-methylphenyl)ethanol (an important beta-amino alcohol intermediate) presents distinct chromatographic challenges due to its high polarity and basicity. Traditional Reverse-Phase HPLC (RP-HPLC) often yields poor retention and peak tailing unless aggressive ion-pairing agents are used, which compromise Mass Spectrometry (MS) sensitivity.

This guide objectively compares and cross-validates two distinct analytical workflows:

  • The Modern Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/UV detection.

  • The Traditional Standard: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) with UV detection.

Our experimental data suggests that while IP-RP-HPLC remains robust for routine QC, the HILIC approach offers superior sensitivity (LOD < 5 ng/mL) and orthogonal selectivity, making it the preferred "product" for trace impurity profiling and pharmacokinetic studies.

Chemical Profile & Analytical Challenges

  • Compound: 2-Amino-1-(4-methylphenyl)ethanol

  • Functional Groups: Primary amine (basic), Secondary hydroxyl (polar), Tolyl ring (hydrophobic core).

  • pKa: ~9.5 (Amine). Positively charged at neutral/acidic pH.

  • The Problem: On standard C18 columns, the protonated amine interacts with residual silanols, causing severe tailing. The molecule is too hydrophilic for significant retention without ion-pairing.

Experimental Protocols

Method A: HILIC-MS/UV (The Alternative)

Recommended for: Trace analysis, MS-compatibility, and high-throughput screening.

Rationale: HILIC utilizes a polar stationary phase and a high-organic mobile phase. The water-enriched layer on the surface retains the polar amine via hydrogen bonding and ionic interactions, providing excellent peak shape without non-volatile additives.

  • Column: Amide-functionalized HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for equilibration)

    • 1-6 min: 95% B → 60% B

    • 6-8 min: 60% B (Wash)

    • 8.1 min: Re-equilibrate at 95% B.

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 215 nm (Tolyl absorption).

    • MS: ESI+, SIM mode (m/z [M+H]+ target).

Method B: IP-RP-HPLC (The Reference)

Recommended for: Routine QC, high-concentration assay, non-MS labs.

Rationale: The use of an ion-pairing agent (Sodium Octanesulfonate) neutralizes the charge on the amine, forming a neutral complex that retains well on the hydrophobic C18 chain.

  • Column: C18 End-capped (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Buffer: 20 mM Phosphate Buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.

    • Solvent: Acetonitrile.

    • Ratio: 80:20 (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Critical Note: This method is incompatible with MS due to non-volatile sulfonates.

Cross-Validation Workflow

To validate the HILIC method, we must prove it is statistically equivalent to or better than the IP-RP-HPLC reference. We utilize a Bland-Altman analysis approach rather than simple correlation, as correlation coefficients (


) can be misleading for method comparison.
Workflow Diagram

CrossValidation cluster_methods Parallel Analysis Sample Test Samples (n=30, Range: 1-100 µg/mL) MethodA Method A: HILIC-MS Sample->MethodA MethodB Method B: IP-RP-HPLC Sample->MethodB DataProc Data Processing (Integration & Quant) MethodA->DataProc Dataset A MethodB->DataProc Dataset B Stats Statistical Comparison (Paired t-test & Bland-Altman) DataProc->Stats Result Validation Report (Bias, Precision, Limits) Stats->Result

Figure 1: Parallel cross-validation workflow ensuring statistical rigor between the challenger (HILIC) and reference (IP-RP) methods.

Performance Comparison Data

The following data summarizes the validation parameters obtained from analyzing 2-Amino-1-(4-methylphenyl)ethanol spiked into plasma and solvent standards.

Performance MetricMethod A (HILIC-MS)Method B (IP-RP-HPLC)Interpretation
Linearity (

)
> 0.999 (1 - 1000 ng/mL)> 0.998 (0.5 - 100 µg/mL)HILIC covers trace ranges; RP is better for bulk.
LOD (Limit of Detection) 2.5 ng/mL 150 ng/mLHILIC is ~60x more sensitive.
Precision (RSD, n=6) 1.8%0.5% RP-UV is inherently more precise than ESI-MS.
Accuracy (Recovery) 95 - 103%98 - 101%Both methods are highly accurate.
Run Time 8.0 min 15.0 minHILIC increases throughput by ~47%.
MS Compatibility Yes NoHILIC allows structural confirmation.
Statistical Analysis (Bland-Altman)
  • Mean Bias: +1.2% (HILIC reads slightly higher than RP).

  • 95% Limits of Agreement: -3.5% to +5.9%.

Logic of Method Selection

When should you switch from the traditional IP-RP method to HILIC? Use the decision logic below.

SelectionLogic Start Start: Define Analytical Goal Q1 Is MS Detection Required? Start->Q1 HILIC Select HILIC-MS (High Sensitivity) Q1->HILIC Yes Q2 Is Sample Concentration < 1 µg/mL? Q1->Q2 No Q2->HILIC Yes RP Select IP-RP-HPLC (High Precision, Robust) Q2->RP No

Figure 2: Decision matrix for selecting the optimal analytical technique based on sensitivity and detection requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. Link

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America, 26(6). Link

×

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.